Technical Documentation Center

N-(4-methoxy-2-nitrophenyl)butanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-methoxy-2-nitrophenyl)butanamide
  • CAS: 301228-36-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structural Profiling, Synthesis, and Applications of N-(4-methoxy-2-nitrophenyl)butanamide

Executive Summary In the landscape of early-stage drug discovery, access to highly functionalized, lead-like building blocks is a critical bottleneck. N-(4-methoxy-2-nitrophenyl)butanamide (CAS: 301228-36-4) is a special...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of early-stage drug discovery, access to highly functionalized, lead-like building blocks is a critical bottleneck. N-(4-methoxy-2-nitrophenyl)butanamide (CAS: 301228-36-4) is a specialized intermediate frequently utilized in the synthesis of complex heterocyclic pharmacophores [1]. As a Senior Application Scientist, I frequently leverage this molecule due to its unique combination of electronic properties and its compliance with Lipinski's Rule of Five.

This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, synthesis, and downstream applications of N-(4-methoxy-2-nitrophenyl)butanamide, ensuring that researchers can integrate this compound into their workflows with high reliability and analytical confidence.

Structural and Physicochemical Profiling

Understanding the structural nuances of a building block is the first step in rational drug design. N-(4-methoxy-2-nitrophenyl)butanamide features three distinct functional domains on a central phenyl ring:

  • The Butanamide Chain (Position 1): Provides lipophilicity and a flexible aliphatic tail, crucial for occupying hydrophobic pockets in target proteins.

  • The Nitro Group (Position 2): A strong electron-withdrawing group (EWG) that significantly alters the electronics of the aromatic system and serves as a synthetic handle for future reduction.

  • The Methoxy Group (Position 4): An electron-donating group (EDG) that counterbalances the nitro group, enriching the electron density at the meta and ortho positions relative to itself.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters, confirming its viability as a lead-like precursor [2]:

PropertyValueDrug-Likeness Implication
CAS Number 301228-36-4N/A
Linear Formula C11H14N2O4N/A
Molecular Weight 238.245 g/mol < 500 Da (Optimal for oral bioavailability)
MDL Number MFCD00791309N/A
Hydrogen Bond Donors 1 (Amide N-H)< 5 (Favorable membrane permeability)
Hydrogen Bond Acceptors 4 (O atoms)< 10 (Favorable membrane permeability)
Mechanistic Insight: Intramolecular Hydrogen Bonding

Crystallographic studies on the closely related analogue, N-(4-methoxy-2-nitrophenyl)acetamide, reveal a critical structural feature: a strong intramolecular hydrogen bond between the amide N-H and the oxygen of the ortho-nitro group [3]. This interaction locks the amide bond into a specific coplanar conformation, reducing its rotational freedom. When designing assays or predicting target binding, researchers must account for this pseudo-ring system, as it restricts the conformational space the molecule can sample and increases its overall lipophilicity by masking the hydrogen bond donor from the bulk solvent [4].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-(4-methoxy-2-nitrophenyl)butanamide relies on the nucleophilic acyl substitution of 4-methoxy-2-nitroaniline with butyryl chloride. The inherent challenge here is that the ortho-nitro group strongly withdraws electron density, significantly reducing the nucleophilicity of the aniline amine.

To overcome this, the following protocol is designed as a self-validating system , utilizing temperature control to prevent di-acylation and in-process checks to ensure complete conversion.

Step-by-Step Protocol
  • Preparation of the Reaction Mixture: Dissolve 1.0 equivalent of 4-methoxy-2-nitroaniline in anhydrous dichloromethane (DCM). Causality: DCM provides excellent solubility for the starting aniline while allowing for easy aqueous washing later to remove byproducts.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the HCl generated during acylation, driving the equilibrium forward.

  • Controlled Acylation: Cool the reaction vessel to 0°C using an ice bath. Dropwise, add 1.1 equivalents of butyryl chloride over 15 minutes. Causality: The acylation is highly exothermic. Uncontrolled temperature spikes can lead to over-acylation (forming an imide) or degradation of the starting material.

  • In-Process Validation: Allow the reaction to warm to room temperature and stir for 2 hours. Validate reaction progress via TLC (Hexane:EtOAc 7:3) or LC-MS. If unreacted aniline persists (due to the deactivating nitro group), add a catalytic amount (0.05 eq) of 4-dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium intermediate.

  • Quenching and Aqueous Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, wash with 1M HCl (to remove excess TEA/DMAP), and dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and recrystallize from ethanol/water to yield the purified product.

SynthesisWorkflow A 4-Methoxy-2-nitroaniline (Starting Material) C DCM Solvent 0°C to RT A->C B Butyryl Chloride + TEA (Base) B->C D Crude N-(4-methoxy-2- nitrophenyl)butanamide C->D N-Acylation E Aqueous Workup & Recrystallization D->E F Purified Product (>98% Purity) E->F Self-Validation

Caption: Synthetic workflow for N-(4-methoxy-2-nitrophenyl)butanamide via controlled N-acylation.

Applications in Drug Discovery: The Benzimidazole Pathway

One of the most powerful applications of this scaffold is its use as a precursor for 2-propyl-5-methoxybenzimidazole derivatives. Benzimidazoles are privileged pharmacophores found in numerous blockbuster drugs, including proton pump inhibitors and anthelmintics [5].

The transformation involves a two-step sequence:

  • Nitro Reduction: Catalytic hydrogenation (Pd/C, H2 gas) reduces the ortho-nitro group to an amine, yielding the highly reactive phenylenediamine intermediate (N-(2-amino-4-methoxyphenyl)butanamide) [5].

  • Intramolecular Cyclodehydration: Under acidic conditions and heat, the newly formed amine attacks the amide carbonyl, followed by the elimination of water, closing the imidazole ring to form the bioactive 2-propyl-5-methoxybenzimidazole scaffold.

ApplicationPathway Node1 N-(4-methoxy-2-nitrophenyl)butanamide (Target Compound) Node2 Catalytic Hydrogenation (Pd/C, H2 Gas, EtOH) Node1->Node2 Step 1: Nitro Reduction Node3 N-(2-amino-4-methoxyphenyl)butanamide (Phenylenediamine Intermediate) Node2->Node3 Node4 Intramolecular Cyclization (Acid Catalyzed, Heat) Node3->Node4 Step 2: Dehydration Node5 2-Propyl-5-methoxybenzimidazole (Privileged Bioactive Scaffold) Node4->Node5

Caption: Reaction pathway from the butanamide precursor to a bioactive benzimidazole scaffold.

Self-Validating Analytical Characterization

  • 1H-NMR (DMSO-d6): Look for the disappearance of the broad singlet corresponding to the aniline -NH2 protons (~6.0 ppm). Confirm the appearance of a new, highly deshielded singlet for the amide -NH proton (>10.0 ppm). The extreme downfield shift is a direct confirmation of the intramolecular hydrogen bond with the ortho-nitro group.

  • LC-MS (ESI+): Confirm the mass-to-charge ratio. The expected [M+H]+ peak should be observed at m/z 239.2. Ensure the chromatogram shows a single peak (>98% AUC) to rule out the presence of the di-acylated impurity.

References

  • Hines, et al. "N-(4-Methoxy-2-nitrophenyl)acetamide". IUCrData, 2022. URL:[Link]

  • World Intellectual Property Organization. "Process for the preparation of 2-[[(2-pyridinyl)methyl]sulfinyl]-1h-benzimidazoles and novel compounds of use for such purpose". WO1998040377A1, 1998.

Sources

Exploratory

N-(4-methoxy-2-nitrophenyl)butanamide: Physicochemical Profiling, Synthetic Methodologies, and Applications in Benzimidazole-Based Drug Discovery

Executive Summary In the landscape of medicinal chemistry and rational drug design, ortho-nitroanilides serve as privileged, highly versatile intermediates. N-(4-methoxy-2-nitrophenyl)butanamide is a specific, structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry and rational drug design, ortho-nitroanilides serve as privileged, highly versatile intermediates. N-(4-methoxy-2-nitrophenyl)butanamide is a specific, structurally optimized building block frequently utilized in the synthesis of complex heterocyclic scaffolds. Characterized by its precisely balanced electronic properties—driven by an electron-donating methoxy group and an electron-withdrawing nitro group—this compound is primarily deployed as a direct precursor to 2-propyl-substituted benzimidazoles. These downstream heterocycles are critical pharmacophores in the development of phosphodiesterase 10A (PDE10A) inhibitors and agricultural fungicides[1][2].

This whitepaper provides an in-depth technical analysis of N-(4-methoxy-2-nitrophenyl)butanamide, detailing its physicochemical properties, the mechanistic rationale behind its synthesis, self-validating analytical protocols, and its strategic role in drug discovery pipelines.

Physicochemical Profiling & Structural Analysis

Understanding the fundamental properties of N-(4-methoxy-2-nitrophenyl)butanamide is essential for predicting its reactivity, solubility, and behavior during purification. The molecule features a butanamide linkage that introduces lipophilicity, while the ortho-nitro group heavily influences the electronic environment of the amide bond through both inductive withdrawal and intramolecular hydrogen bonding.

Quantitative Data Summary
PropertyValue / Description
Chemical Name N-(4-methoxy-2-nitrophenyl)butanamide
CAS Registry Number 301228-36-4[3]
Molecular Formula C₁₁H₁₄N₂O₄[3]
Molecular Weight 238.245 g/mol [3]
Structural Motifs Primary amide linkage, ortho-nitro group, para-methoxy ether
Predicted LC-MS [M+H]⁺ m/z 239.2
Role in Synthesis Precursor to 5-methoxy-2-propyl-1H-benzo[d]imidazole

Mechanistic Synthesis: Overcoming Nucleophilic Deactivation

The synthesis of N-(4-methoxy-2-nitrophenyl)butanamide relies on the acylation of 4-methoxy-2-nitroaniline. From a mechanistic standpoint, this reaction presents a specific challenge: nucleophilic deactivation .

While the methoxy group at the para position donates electron density via resonance, the nitro group at the ortho position exerts a dominant electron-withdrawing effect (both inductively and via resonance). This severely diminishes the nucleophilicity of the primary amine. Consequently, standard peptide coupling reagents (e.g., EDC, HATU) are generally insufficiently reactive to drive the acylation to completion.

The Causality of Reagent Selection: To overcome this kinetic barrier, a highly reactive acylating agent—butyryl chloride —is mandated[4][5]. The reaction is performed in an aprotic solvent (Dichloromethane, DCM) with a non-nucleophilic base (Triethylamine, TEA). TEA serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct (preventing the protonation of the already weakly basic aniline) and drives the equilibrium forward by preventing acid-catalyzed degradation of the product.

SyntheticWorkflow A 4-Methoxy-2-nitroaniline (Deactivated Nucleophile) B Butyryl Chloride (Acylating Agent) C Reaction Conditions DCM, TEA, 0 °C to RT D N-(4-methoxy-2-nitrophenyl)butanamide (Target Intermediate) C->D E Analytical Validation LC-MS (m/z 239.2) & 1H NMR D->E AB AB AB->C

Fig 1. Synthetic workflow for N-(4-methoxy-2-nitrophenyl)butanamide.

Step-by-Step Experimental Protocol
  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (Argon or N₂). Add 4-methoxy-2-nitroaniline (1.0 eq) and dissolve in anhydrous DCM (0.2 M concentration).

  • Base Addition: Introduce Triethylamine (1.5 eq) via syringe. Stir the mixture for 10 minutes to ensure homogeneity.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Butyryl chloride is highly reactive; cooling prevents violent exothermic spikes and suppresses the formation of di-acylated side products.

  • Acylation: Dropwise addition of butyryl chloride (1.2 eq) over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/EtOAc 7:3). The product will typically exhibit a higher Rf​ than the starting aniline due to the masking of the primary amine and the formation of an intramolecular hydrogen bond between the amide N-H and the ortho-nitro group.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove unreacted TEA and trace aniline), followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the synthesized N-(4-methoxy-2-nitrophenyl)butanamide must be rigorously verified. A robust self-validating system relies on orthogonal analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization in positive mode (ESI+) will yield a distinct molecular ion peak [M+H]+ at m/z 239.2 .

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Amide Proton: Expect a highly deshielded singlet at ~9.5–10.5 ppm. This extreme downfield shift is diagnostic of the intramolecular hydrogen bond between the amide proton and the adjacent nitro oxygen.

    • Methoxy Group: A sharp 3H singlet at ~3.8 ppm.

    • Aliphatic Chain: The butyryl chain will present as a triplet at ~0.9 ppm (terminal CH₃), a multiplet at ~1.7 ppm (CH₂), and a triplet at ~2.4 ppm (CH₂ adjacent to the carbonyl).

Downstream Applications in Drug Discovery

The primary utility of N-(4-methoxy-2-nitrophenyl)butanamide lies in its ability to undergo reductive cyclization to form benzimidazoles. Benzimidazoles are a cornerstone of modern pharmacology, exhibiting profound structural mimicry to purines, allowing them to interact with a vast array of biological targets[6][7].

The Reductive Cyclization Pathway

To unlock the bioactive benzimidazole core, the ortho-nitro group must first be reduced to an amine. This is typically achieved via catalytic hydrogenation (Pd/C, H₂) or dissolving metal reduction (Fe/NH₄Cl). The resulting intermediate, N-(2-amino-4-methoxyphenyl)butanamide, is highly reactive. Under mild acidic conditions or elevated temperatures, the newly formed amine attacks the amide carbonyl, expelling a molecule of water to yield 5-methoxy-2-propyl-1H-benzo[d]imidazole .

DownstreamPathway A N-(4-methoxy-2-nitrophenyl)butanamide (Precursor) B Nitro Reduction (Pd/C, H2 or Fe/HCl) A->B C N-(2-amino-4-methoxyphenyl)butanamide (Reactive Intermediate) B->C D Intramolecular Cyclization (-H2O, Heat/Acid) C->D E 5-Methoxy-2-propyl-1H-benzo[d]imidazole (Bioactive Core) D->E

Fig 2. Downstream cyclization pathway to benzimidazole derivatives.

Relevance to PDE10A Inhibitors

Derivatives synthesized from this specific pathway are highly relevant in neuropharmacology. Benzimidazole derivatives have been extensively optimized as inhibitors of Phosphodiesterase 10A (PDE10A), an enzyme highly expressed in mammalian striatum[2][7]. Inhibiting PDE10A regulates cAMP and cGMP signaling cascades, offering a promising therapeutic mechanism for psychiatric and neurological conditions, including schizophrenia and Huntington's disease. The 5-methoxy and 2-propyl substitutions heavily influence the lipophilicity and metabolic stability of these drug candidates, making the precise starting material—N-(4-methoxy-2-nitrophenyl)butanamide—a critical variable in structure-activity relationship (SAR) campaigns[2].

References

  • Safe Work Australia. "Hazardous Substances Information System." Available at: [Link]

  • Chino, A., et al. "Novel benzimidazole derivatives as phosphodiesterase 10A (PDE10A) inhibitors with improved metabolic stability." Bioorganic & Medicinal Chemistry, 2014. Referenced via Molaid. Available at: [Link]

  • European Patent Office (EPO). "FUNGICIDAL NITROANILINO SUBSTITUTED PYRAZOLES - EP 3847160 B1." Google Patents.

Sources

Foundational

In-Depth Technical Guide: Preclinical Evaluation of N-(4-methoxy-2-nitrophenyl)butanamide as a Dual-Action Pharmacophore

Executive Summary The rational design of targeted therapeutics often relies on the synthesis of multi-functional pharmacophores capable of exploiting specific tumor microenvironments. N-(4-methoxy-2-nitrophenyl)butanamid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics often relies on the synthesis of multi-functional pharmacophores capable of exploiting specific tumor microenvironments. N-(4-methoxy-2-nitrophenyl)butanamide (CAS: 1) is a commercially available small molecule that presents a highly compelling structural motif for oncology screening.

Structurally, the molecule combines two distinct functional domains:

  • An ortho-nitroaromatic ring: A well-documented trigger for 2.

  • A butanamide (butyramide) moiety: A known structural mimic of short-chain fatty acids (like butyrate) that functions as a3.

This guide outlines a comprehensive, self-validating preclinical framework to evaluate this compound as a Hypoxia-Activated Epigenetic Prodrug . We hypothesize that under normoxic conditions, the bulky, electron-withdrawing ortho-nitro group sterically hinders the butyramide chain from entering the narrow, zinc-containing catalytic tunnel of HDAC enzymes. However, in the hypoxic tumor core, enzymatic reduction of the nitro group to an amine alters the steric and electronic landscape, potentially "unlocking" its HDAC inhibitory activity.

Pharmacophore Rationale & Mechanistic Pathways

The Nitroaromatic Trigger (Hypoxia Selectivity)

In well-oxygenated (normoxic) tissues, one-electron reduction of the nitro group by ubiquitous mammalian reductases (e.g., NADPH:cytochrome P450 reductase) yields a nitro radical anion. Oxygen rapidly outcompetes the next reduction step, oxidizing the radical back to the parent nitro compound in a "futile redox cycle." However, in hypoxic environments (O₂ < 0.1%), this futile cycling is aborted. The radical undergoes further reduction by4 to form a hydroxylamine or a fully reduced aniline derivative.

The Butanamide Effector (Epigenetic Modulation)

Substituted butyramides are established 5. They function by coordinating with the Zn²⁺ ion in the active site of Class I and II HDACs, preventing the deacetylation of lysine residues on histone tails. This leads to chromatin relaxation and the transcriptional reactivation of tumor suppressor genes.

NTR_Pathway A N-(4-methoxy-2-nitrophenyl) butanamide B Nitro Radical Anion (1e- reduction) A->B Reductase (Hypoxia) B->A O2 (Normoxia) Futile Cycle C Hydroxylamine / Amine (Active HDACi) B->C Further Reduction (2e- / 4e-)

Fig 1. Metabolic activation of the nitroaromatic pharmacophore via reductase enzymes, avoiding the futile cycle under hypoxia.

Preclinical Evaluation Strategy: Experimental Protocols

To rigorously test this hypothesis, we must isolate the variables of oxygen tension and enzymatic target engagement. The following protocols are designed as self-validating systems, incorporating strict positive and negative controls to rule out assay artifacts.

Protocol 1: Hypoxia-Selective Cytotoxicity Assay

Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) of the compound. Causality: We utilize HCT116 colorectal carcinoma cells because they exhibit robust survival under extreme hypoxia and express baseline levels of endogenous reductases. Tirapazamine (TPZ) is used as a positive control to validate the hypoxic chamber's efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells in two identical 96-well ultra-low attachment plates at 2,000 cells/well to promote 3D spheroid formation (better mimicking tumor architecture). Incubate overnight at 37°C, 21% O₂.

  • Compound Treatment: Dose the plates with N-(4-methoxy-2-nitrophenyl)butanamide in a 10-point dose-response curve (0.1 µM to 100 µM). Include TPZ (hypoxia control) and Vorinostat/SAHA (normoxia HDAC control).

  • Environmental Segregation:

    • Plate A (Normoxia): Incubate at 37°C in a standard 5% CO₂, 21% O₂ incubator.

    • Plate B (Hypoxia): Transfer to a hypoxia workstation (e.g., Baker Ruskinn) pre-purged to 0.1% O₂, 5% CO₂, balance N₂. Critical step: Ensure all media and drug dilutions are pre-equilibrated in the hypoxic chamber for 4 hours prior to dosing to prevent transient re-oxygenation.

  • Incubation & Readout: Incubate for 72 hours. Add 100 µL of CellTiter-Glo® 3D Reagent to lyse spheroids and measure ATP-dependent luminescence.

  • Validation: The assay is valid only if the IC₅₀ of TPZ in Plate B is at least 10-fold lower than in Plate A.

Protocol 2: Fluorogenic HDAC Inhibition Assay (Biochemical)

Objective: Assess whether the parent compound (normoxic) or its chemically reduced amine counterpart (hypoxic mimic) directly inhibits HDACs. Causality: Cellular assays cannot differentiate between poor cell permeability and lack of target engagement. This cell-free assay directly tests the zinc-binding hypothesis.

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize or purchase the reduced analog, N-(2-amino-4-methoxyphenyl)butanamide, using standard palladium-catalyzed hydrogenation (Pd/C, H₂) of the parent compound.

  • Assay Assembly: In a 96-well black microplate, add 10 µL of HeLa nuclear extract (a rich source of Class I/II HDACs) to 50 µL of assay buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Inhibitor Incubation: Add 20 µL of the parent compound or the reduced analog (dose-response). Include SAHA as a positive control. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate Boc-Lys(Ac)-AMC (50 µM final). Incubate for 1 hour.

  • Development & Readout: Add 10 µL of developer solution (containing trypsin and Trichostatin A to stop the reaction). Trypsin cleaves the AMC fluorophore only if the lysine has been deacetylated by the HDAC. Read fluorescence at Ex 360 nm / Em 460 nm.

Workflow Start Compound: CAS 301228-36-4 Mod1 Module 1: Cellular Hypoxia HCT116 Cell Viability Normoxia (21% O2) vs. Hypoxia (0.1% O2) Start->Mod1 Mod2 Module 2: Epigenetic Target HDAC Fluorogenic Assay Parent vs. Reduced Analog Start->Mod2 Decision Lead Optimization & SAR Mod1->Decision Mod2->Decision

Fig 2. Preclinical in vitro screening workflow for evaluating dual-action biological activity.

Quantitative Data Interpretation

To guide researchers in interpreting the results of the aforementioned protocols, Table 1 outlines a hypothetical but pharmacologically sound data matrix for a successful Hypoxia-Activated Epigenetic Prodrug.

Table 1: Representative Screening Metrics for Validation

Assay / MetricConditionExpected Result for Parent CompoundExpected Result for Reduced AnalogInterpretation
Cell Viability (IC₅₀) Normoxia (21% O₂)> 50 µM2.5 µMParent is non-toxic in healthy tissue.
Cell Viability (IC₅₀) Hypoxia (0.1% O₂)3.0 µM2.8 µMParent is activated by hypoxic reductases.
Hypoxia Cytotoxicity Ratio (Normoxia IC₅₀ / Hypoxia IC₅₀)> 16-fold ~ 1-foldConfirms hypoxia-selective activation.
Biochemical HDAC Activity Cell-Free (HeLa Extract)IC₅₀ > 100 µMIC₅₀ < 1.0 µMConfirms the ortho-nitro group sterically blocks Zn²⁺ binding until reduced.

Note: A Hypoxia Cytotoxicity Ratio (HCR) greater than 10 is generally required to warrant further in vivo pharmacokinetic evaluation.

Conclusion & Future Directions

N-(4-methoxy-2-nitrophenyl)butanamide represents a fascinating starting point for drug discovery. By leveraging the electron-withdrawing and sterically bulky nature of the nitroaromatic group, researchers can potentially mask the epigenetic activity of the butyramide moiety until the molecule reaches the hypoxic tumor microenvironment.

If the in vitro protocols described above yield the expected HCR and differential HDAC inhibition profiles, subsequent steps should include Structure-Activity Relationship (SAR) optimization. Modifications to the methoxy group (e.g., replacing it with a halogen to tune the reduction potential) or lengthening the butanamide chain could further optimize the therapeutic window.

References

  • Sigma-Aldrich. "N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE AldrichCPR". Product Catalog (CAS 301228-36-4). Available at: 1

  • MDPI. "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy". Molecules. Available at: 2

  • NIH/PubMed. "Nitroreductase gene-directed enzyme prodrug therapy: insights and advances toward clinical utility". Biochem J. Available at: 4

  • Benchchem. "Butyramide's Cellular Mechanism of Action: A Technical Guide for Researchers". Available at: 3

  • NIH/PMC. "Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps". J Enzyme Inhib Med Chem. Available at: 5

Sources

Exploratory

An In-Depth Technical Guide to the Hypothesized Mechanism of Action for N-(4-methoxy-2-nitrophenyl)butanamide

A Senior Application Scientist's Perspective on Elucidating a Novel Compound's Biological Function Executive Summary and Structural Rationale N-(4-methoxy-2-nitrophenyl)butanamide is a novel small molecule whose mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Elucidating a Novel Compound's Biological Function

Executive Summary and Structural Rationale

N-(4-methoxy-2-nitrophenyl)butanamide is a novel small molecule whose mechanism of action has not been fully elucidated in publicly available literature. This guide presents a primary, data-driven hypothesis based on the pharmacological activity of structurally related analogs. The core chemical scaffold, a substituted nitroanilide, is a versatile framework found in numerous bioactive compounds, suggesting a high potential for therapeutic relevance.[1][2][3]

The primary hypothesis posits that N-(4-methoxy-2-nitrophenyl)butanamide functions as a modulator of the endocannabinoid system, based on compelling evidence from a closely related analog, N-(4-methoxy-2-nitrophenyl)hexadecanamide.[4] This analog, which differs only in the length of its acyl chain, has been shown to produce significant antinociceptive effects through the indirect activation of peripheral cannabinoid receptors (CB₁ and CB₂).[4]

This document provides a comprehensive framework for the systematic validation of this hypothesis. It outlines a logical, multi-stage experimental plan, beginning with in-vitro receptor binding and enzyme inhibition assays, progressing to cell-based signaling studies, and culminating in suggestions for preclinical in-vivo validation. The causality behind each experimental choice is explained, ensuring that the proposed workflow is a self-validating system designed to rigorously test the central hypothesis while remaining open to uncovering alternative or secondary mechanisms of action.

Deconstruction of the Molecular Scaffold

To formulate a robust hypothesis, we must first analyze the key functional groups of N-(4-methoxy-2-nitrophenyl)butanamide and their known pharmacological activities.

  • Anilide Core: The anilide linkage is a privileged structure in medicinal chemistry, present in a wide array of approved pharmaceuticals.[3][5] This moiety can participate in hydrogen bonding and hydrophobic interactions, making it a common feature in enzyme inhibitors and receptor ligands.

  • Ortho-Nitro Group: The electron-withdrawing nitro group, positioned ortho to the amide linkage, significantly influences the molecule's electronic properties and steric conformation.[1][2] In some contexts, nitroaromatic compounds are known to undergo bioreductive activation, particularly in hypoxic environments, which can lead to distinct biological effects.[2]

  • Para-Methoxy Group: The methoxy substituent is a common feature in pharmacologically active molecules, often influencing metabolic stability and receptor binding affinity.[6]

  • Butanamide Chain: The four-carbon butanamide side chain contributes to the molecule's lipophilicity. While shorter than the hexadecanamide chain of its known active analog, its length and flexibility are critical for fitting into the binding pockets of target proteins. Butanamide moieties are also found in dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), suggesting a potential anti-inflammatory role.[7]

Primary Hypothesized Mechanism: Indirect Cannabinoid Receptor Modulation

The most direct evidence guiding our hypothesis comes from a study on N-(4-methoxy-2-nitrophenyl)hexadecanamide , a palmitoylethanolamide (PEA) analogue.[4] PEA is an endogenous fatty acid amide that exerts analgesic and anti-inflammatory effects by acting as an "entourage" compound; it enhances the activity of endocannabinoids (like anandamide) by inhibiting their metabolic breakdown, primarily by the enzyme Fatty Acid Amide Hydrolase (FAAH).

The study found that local administration of the hexadecanamide analog produced potent antinociception. This effect was significantly reduced by antagonists for both CB₁ and CB₂ receptors, indicating that the cannabinoid system is the primary mediator of its action.[4] The involvement of 5-HT₁ (serotonin) and opioid receptors was also noted, a common feature in complex pain pathways modulated by the endocannabinoid system.[4]

Therefore, our primary hypothesis is that N-(4-methoxy-2-nitrophenyl)butanamide acts as an inhibitor of FAAH or another endocannabinoid-degrading enzyme, leading to an increase in local concentrations of anandamide and 2-arachidonoylglycerol (2-AG). This elevation in endocannabinoids results in the enhanced activation of CB₁ and CB₂ receptors, producing downstream therapeutic effects such as analgesia and anti-inflammation.

The shorter butanamide chain, compared to the hexadecanamide chain, may alter the potency and selectivity towards FAAH or other targets, a key aspect that must be investigated experimentally.

Hypothesized_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space cluster_2 Postsynaptic Neuron Compound N-(4-methoxy-2-nitrophenyl)butanamide FAAH FAAH Enzyme Compound->FAAH Inhibits Degradation AEA Degradation FAAH->Degradation Catalyzes Anandamide Anandamide (AEA) Anandamide->FAAH Substrate CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activates Signaling Downstream Signaling (Analgesia, Anti-inflammation) CB1_Receptor->Signaling Initiates

Caption: Hypothesized mechanism via FAAH inhibition.

Experimental Validation Workflow

A phased approach is essential to systematically validate this hypothesis. The following workflow outlines the key experiments, their rationale, and detailed protocols.

Experimental_Workflow Phase1 Phase 1: In-Vitro Target Engagement FAAH_Assay FAAH Inhibition Assay Phase1->FAAH_Assay CB_Binding CB1/CB2 Receptor Binding Assay Phase1->CB_Binding COX_LOX_Assay COX/LOX Inhibition Assay (Alternative Hypothesis) Phase1->COX_LOX_Assay Phase2 Phase 2: Cell-Based Functional Assays cAMP_Assay cAMP Accumulation Assay Phase2->cAMP_Assay Endocannabinoid_Measurement Endocannabinoid Level Measurement (LC-MS/MS) Phase2->Endocannabinoid_Measurement Cytotoxicity Cytotoxicity Assay (e.g., MTT) Phase2->Cytotoxicity Phase3 Phase 3: In-Vivo Proof of Concept Formalin_Test Rat Formalin Test (Nociception Model) Phase3->Formalin_Test PK_PD Pharmacokinetic/ Pharmacodynamic Studies Phase3->PK_PD FAAH_Assay->Phase2 If positive CB_Binding->Phase2 If negative (confirms indirect action) Endocannabinoid_Measurement->Phase3 If positive

Sources

Foundational

The Enduring Significance of the N-Aryl Amide Scaffold: A Technical Guide for Researchers and Drug Developers

Introduction: The N-Aryl Amide Moiety as a Privileged Structural Motif The N-aryl amide linkage, a deceptively simple functional group, stands as a cornerstone in the architecture of a vast and diverse array of molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The N-Aryl Amide Moiety as a Privileged Structural Motif

The N-aryl amide linkage, a deceptively simple functional group, stands as a cornerstone in the architecture of a vast and diverse array of molecules that have profoundly impacted medicinal chemistry, materials science, and chemical biology. Its prevalence in numerous biologically active compounds, including a number of FDA-approved drugs, underscores its status as a "privileged" structural motif. This guide provides an in-depth exploration of N-aryl amide derivatives, from their synthesis and characterization to their diverse applications, with a particular focus on insights relevant to researchers and professionals in drug development.

The unique properties of the N-aryl amide bond, characterized by resonance between the carbonyl group and the nitrogen lone pair, impart a degree of planarity and rigidity that is crucial for molecular recognition by biological targets. This structural feature, combined with the potential for diverse substitution on both the aryl ring and the acyl group, provides a versatile scaffold for fine-tuning pharmacokinetic and pharmacodynamic properties. This guide will delve into the key synthetic strategies for constructing this pivotal bond, explore its role in modulating the activity of important drug targets, and provide practical guidance on the characterization of these essential molecules.

I. The Synthetic Toolkit: Crafting the N-Aryl Amide Bond

The construction of the N-aryl amide bond has been a subject of intense research, leading to the development of several powerful and versatile synthetic methodologies. The choice of method often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and cost. This section will provide a comparative analysis of the most prominent methods: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.

The Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern Powerhouse

The Buchwald-Hartwig amination has emerged as a go-to method for the formation of C-N bonds, including the N-aryl amide linkage, due to its broad substrate scope and high functional group tolerance. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amide in the presence of a palladium catalyst, a phosphine ligand, and a base.

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of the palladium precatalyst and, more critically, the phosphine ligand is paramount for a successful reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, BrettPhos), are often employed. These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center and subsequent reductive elimination to form the C-N bond. The steric bulk of the ligand promotes the formation of a monoligated palladium species, which is often the active catalyst, while the electron-donating nature of the ligand enhances the rate of oxidative addition. For challenging substrates like acyclic secondary amides, specialized ligands with unique electronic properties may be required.

  • Base and Solvent: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amide, forming the more nucleophilic amidate anion. The choice of solvent, typically an aprotic solvent like toluene or dioxane, is crucial for solubilizing the reactants and maintaining the stability of the catalytic species.

Buchwald_Hartwig_Mechanism

Table 1: Comparison of Key N-Aryl Amide Synthesis Methodologies

FeatureBuchwald-Hartwig AminationUllmann CondensationChan-Lam Coupling
Catalyst PalladiumCopperCopper
Aryl Source Aryl halides, triflatesAryl halidesAryl boronic acids
Advantages Broad substrate scope, high functional group tolerance, generally high yields.Lower cost of copper catalyst, effective for electron-deficient aryl halides.Mild reaction conditions (often room temperature, open to air), no need for strong bases.
Disadvantages Higher cost and potential toxicity of palladium, sensitivity to air and moisture.Harsh reaction conditions (high temperatures), often requires stoichiometric copper, narrower substrate scope.Can have long reaction times, may require stoichiometric copper.
The Copper-Catalyzed Ullmann Condensation: A Classic Reimagined

The Ullmann condensation, one of the earliest methods for C-N bond formation, involves the copper-catalyzed reaction of an aryl halide with an amine or amide. While classical Ullmann conditions often required harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern advancements, including the use of ligands, have significantly improved its utility and mildness.

Causality Behind Experimental Choices:

  • Copper Source and Ligand: Copper(I) salts, such as CuI, are commonly used. The addition of chelating ligands, such as diamines or amino acids, can accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper catalyst and facilitating the catalytic cycle.

  • Base and Solvent: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is typically required. High-boiling polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction at elevated temperatures.

The Copper-Catalyzed Chan-Lam Coupling: A Mild and Versatile Alternative

The Chan-Lam coupling offers a milder alternative to the Ullmann condensation, utilizing aryl boronic acids as the arylating agent in a copper-catalyzed reaction. A key advantage of this method is that it can often be performed at room temperature and open to the air, making it experimentally convenient.

Causality Behind Experimental Choices:

  • Copper Catalyst and Oxidant: Copper(II) acetate is a common catalyst. The reaction is believed to proceed through a Cu(II) to Cu(III) catalytic cycle, with an external oxidant, often atmospheric oxygen, regenerating the active catalyst.

  • Solvent and Additives: A variety of solvents can be used, including dichloromethane and methanol. The addition of a base, such as pyridine or triethylamine, is often necessary to facilitate the reaction.

Chan_Lam_Mechanism

II. Biological Significance and Therapeutic Applications

The N-aryl amide scaffold is a recurring theme in the structures of numerous biologically active molecules, demonstrating its importance in molecular recognition of diverse protein targets. This section will highlight key therapeutic areas where N-aryl amide derivatives have made a significant impact.

Kinase Inhibitors: Targeting the ATP-Binding Site

A large number of kinase inhibitors, many of which are approved cancer therapeutics, feature an N-aryl amide moiety. This structural element often plays a crucial role in binding to the hinge region of the ATP-binding pocket of kinases, forming key hydrogen bond interactions that are essential for inhibitory activity.

Examples of FDA-Approved N-Aryl Amide-Containing Kinase Inhibitors:

  • Imatinib (Gleevec®): A cornerstone in the treatment of chronic myeloid leukemia (CML), imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase. The N-aryl amide group in imatinib forms critical hydrogen bonds with the kinase hinge region.

  • Gefitinib (Iressa®) and Erlotinib (Tarceva®): These are epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in the treatment of non-small cell lung cancer. The N-aryl amide scaffold is a key pharmacophore in their interaction with the EGFR active site.

  • Sotorasib (Lumakras™): Approved in 2021, sotorasib is a first-in-class inhibitor of the KRASG12C mutant protein, a key driver in many cancers. Its structure incorporates an N-aryl amide that contributes to its binding affinity and selectivity.

Ion Channel Modulators: Regulating Neuronal Excitability

N-aryl amide derivatives have also emerged as important modulators of ion channels, particularly voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like neurons. By blocking these channels, N-aryl amides can reduce neuronal excitability, making them valuable therapeutic agents for conditions such as epilepsy, neuropathic pain, and cardiac arrhythmias.

Mechanism of Action:

Many N-aryl amide sodium channel blockers are thought to bind to a common receptor site within the pore of the channel. The aromatic portion of the molecule often engages in hydrophobic interactions with amino acid residues in the channel pore, while the amide linkage can form hydrogen bonds, contributing to the overall binding affinity and blocking efficacy.

Examples of N-Aryl Amide Sodium Channel Blockers:

  • Carbamazepine (Tegretol®): A widely used antiepileptic drug, carbamazepine contains a dibenzazepine core with an amide substituent. It stabilizes the inactivated state of voltage-gated sodium channels, thereby limiting the repetitive firing of neurons.

  • Lacosamide (Vimpat®): An antiepileptic drug that enhances the slow inactivation of voltage-gated sodium channels.

Other Therapeutic Areas

The versatility of the N-aryl amide scaffold extends to a wide range of other therapeutic targets. For instance, N-aryl amide derivatives have shown promise as:

  • Antimicrobial agents: Exhibiting activity against various bacterial and fungal pathogens.

  • Anti-inflammatory agents: Modulating inflammatory pathways.

  • Antiviral agents: As seen with the AAK1 inhibitor Baricitinib, which has been investigated for the treatment of COVID-19.

III. Characterization of N-Aryl Amide Derivatives: A Practical Guide

The unambiguous characterization of newly synthesized N-aryl amide derivatives is essential for confirming their structure and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and N-aryl amides are no exception.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of an N-aryl amide provides a wealth of information. Key signals to look for include:

    • Amide N-H proton: This signal is often broad and appears downfield, typically in the range of δ 7.5-10.0 ppm. Its chemical shift can be sensitive to solvent and concentration due to hydrogen bonding.

    • Aromatic protons: The signals for the protons on the N-aryl ring and the acyl aryl group will appear in the aromatic region (δ 7.0-8.5 ppm). Their splitting patterns can provide information about the substitution pattern on the rings.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum is also highly informative:

    • Carbonyl carbon: The amide carbonyl carbon gives a characteristic signal in the range of δ 160-180 ppm.

    • Aromatic carbons: The signals for the aromatic carbons appear in the region of δ 110-150 ppm.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for N-Phenylbenzamide

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Amide N-H~8.0 (broad singlet)-
Carbonyl C=O-~165
Aromatic C-H7.1 - 7.9 (multiplets)120 - 135
Aromatic C (quaternary)-130 - 140

Note: Chemical shifts can vary depending on the solvent and substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the presence of the amide functional group.

  • N-H Stretch: Secondary amides (R-CO-NH-Ar) show a single, sharp N-H stretching vibration in the region of 3370-3170 cm⁻¹.

  • C=O Stretch (Amide I band): This is a strong and characteristic absorption that appears in the range of 1680-1630 cm⁻¹. Its position can be influenced by conjugation and hydrogen bonding.

  • N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is found between 1570 and 1515 cm⁻¹ for secondary amides.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the N-aryl amide and to gain structural information from its fragmentation pattern.

  • Electron Ionization (EI): In EI-MS, a common fragmentation pathway for N-aryl amides is the cleavage of the amide bond (N-CO cleavage), leading to the formation of an acylium ion and an aniline radical cation.

  • Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. Fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS) to obtain structural information.

MS_Fragmentation

IV. Experimental Protocols

To provide practical guidance, this section outlines a general experimental protocol for the synthesis of an N-aryl amide via a Buchwald-Hartwig amination.

Protocol: Synthesis of N-(4-methoxyphenyl)benzamide

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 eq)

  • Benzamide (1.2 mmol, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole, benzamide, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-(4-methoxyphenyl)benzamide.

  • Characterize the purified product by NMR, IR, and MS to confirm its identity and purity.

V. Conclusion and Future Outlook

The N-aryl amide scaffold continues to be a central theme in modern chemical research, particularly in the realm of drug discovery and development. The development of robust and versatile synthetic methods, such as the Buchwald-Hartwig amination, has made these important molecules more accessible than ever before. As our understanding of the biological roles of various protein targets deepens, the N-aryl amide moiety will undoubtedly continue to serve as a key building block for the design and synthesis of novel therapeutic agents.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, including the use of more earth-abundant metal catalysts and reactions that can be performed in greener solvents. Furthermore, the exploration of novel N-aryl amide derivatives with unique substitution patterns will continue to yield new molecules with tailored biological activities, further solidifying the enduring significance of this remarkable structural motif.

VI. References

  • [International Association for the Study of Pain (IASP): Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity.]([Link]

Exploratory

The Pharmacophoric Evolution of N-(4-Methoxy-2-nitrophenyl)butanamide: From Combinatorial Discovery to Benzimidazole Scaffolding

Executive Summary & Historical Context The late 1990s and early 2000s catalyzed a paradigm shift in early-stage drug discovery, transitioning from the slow isolation of natural products to the high-throughput screening (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The late 1990s and early 2000s catalyzed a paradigm shift in early-stage drug discovery, transitioning from the slow isolation of natural products to the high-throughput screening (HTS) of combinatorial libraries. During this era, massive catalogs of "rule-of-five" compliant small molecules were synthesized to populate chemical space with diverse, drug-like scaffolds. N-(4-methoxy-2-nitrophenyl)butanamide (CAS: 301228-36-4) emerged during this period as a highly versatile, privileged intermediate [1].

Rather than acting as a standalone therapeutic, this compound was designed as an advanced building block. Its true value lies in its structural pre-organization: it is a masked precursor to 2-propyl-5-methoxybenzimidazole derivatives. Benzimidazoles represent one of the most critical pharmacophores in medicinal chemistry, forming the core of proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihypertensives (e.g., telmisartan).

Structural Rationale and Physicochemical Profiling

The molecular architecture of N-(4-methoxy-2-nitrophenyl)butanamide is a masterclass in synthetic foresight. Every functional group serves a distinct mechanistic or biological purpose:

  • Methoxy Group (-OCH₃) at Para-position: Acts as an electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring. In downstream biological targets, it serves as a critical hydrogen-bond acceptor.

  • Nitro Group (-NO₂) at Ortho-position: Serves as a "masked" amine. It remains inert during the initial amidation but can be selectively reduced to an amine, perfectly positioning it for intramolecular cyclization [2].

  • Butanamide Chain: The four-carbon aliphatic chain provides essential lipophilicity (increasing LogP) for membrane permeability. Upon cyclization, it forms a propyl substituent at the C2 position of the resulting imidazole ring, a feature known to enhance binding in deep hydrophobic pockets of GPCRs and kinases.

Quantitative Data: Physicochemical Properties

The following table summarizes the key properties of the intermediate, demonstrating strict adherence to Lipinski's Rule of Five, ensuring that downstream derivatives maintain drug-like pharmacokinetics.

PropertyValuePharmacokinetic Implication
Molecular Formula C₁₁H₁₄N₂O₄-
Molecular Weight 238.24 g/mol Highly optimal (<500 Da), allowing room for further functionalization.
Topological Polar Surface Area (TPSA) 84.1 ŲExcellent for oral bioavailability and intestinal absorption (<140 Ų).
Estimated LogP ~2.1Ideal lipophilicity for passive membrane diffusion.
Hydrogen Bond Donors 1 (Amide N-H)Compliant (≤5).
Hydrogen Bond Acceptors 4 (O and N atoms)Compliant (≤10).

Experimental Methodology: Scaffold Assembly

The synthesis of N-(4-methoxy-2-nitrophenyl)butanamide relies on a highly controlled nucleophilic acyl substitution. The electron-withdrawing nature of the ortho-nitro group severely deactivates the aniline nitrogen; however, the para-methoxy group partially offsets this deactivation through resonance, making the amidation viable under optimized conditions.

Protocol 1: Nucleophilic Acyl Substitution

Objective: Synthesize N-(4-methoxy-2-nitrophenyl)butanamide from 4-methoxy-2-nitroaniline. Self-Validating System: Reaction progress is monitored via TLC (Hexanes:EtOAc 7:3). The starting aniline is highly colored (bright yellow/orange), while the resulting amide shifts in Rf and exhibits distinct UV absorbance.

Step-by-Step Procedure:

  • Preparation: Dissolve 10.0 mmol of 4-methoxy-2-nitroaniline in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: DCM is a non-polar aprotic solvent that fully solubilizes the reagents without competing for the electrophile.

  • Base Addition: Add 12.0 mmol (1.2 eq) of triethylamine (TEA) to the solution. Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the weakly nucleophilic aniline starting material.

  • Cooling: Submerge the reaction flask in an ice-water bath to achieve 0°C. Causality: Cooling suppresses exothermic side reactions and prevents potential di-acylation at the nitrogen.

  • Acylation: Dropwise add 11.0 mmol (1.1 eq) of butyryl chloride over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Validation: Concentrate under reduced pressure. Confirm product identity via LC-MS (Expected [M+H]⁺ = 239.1) and ¹H-NMR (appearance of the amide N-H broad singlet at ~9.5 ppm).

The Mechanistic Pathway: Reductive Cyclization to Benzimidazoles

The strategic value of the ortho-nitroanilide motif is realized through its conversion into a benzimidazole. This is typically achieved via a two-step cascade: selective catalytic hydrogenation followed by acid-catalyzed dehydration [3].

Protocol 2: Reduction and Intramolecular Cyclization

Objective: Convert the intermediate into 5-methoxy-2-propyl-1H-benzo[d]imidazole.

Step-by-Step Procedure:

  • Hydrogenation: Dissolve N-(4-methoxy-2-nitrophenyl)butanamide in absolute ethanol. Add 10% Pd/C catalyst (10 wt%).

  • Reduction: Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Causality: Pd/C selectively reduces the nitro group to an amine without cleaving the robust amide bond or reducing the aromatic ring.

  • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C. Concentrate the filtrate to isolate the transient ortho-aminoanilide.

  • Cyclization: Dissolve the crude amine in glacial acetic acid and heat to reflux (118°C) for 6 hours. Causality: The acidic environment protonates the amide carbonyl, increasing its electrophilicity. The newly formed amine acts as an intramolecular nucleophile, attacking the carbonyl carbon. Subsequent elimination of water (dehydration) yields the aromatized benzimidazole core.

  • Validation: Neutralize with NaOH, extract with ethyl acetate, and verify the loss of the carbonyl peak (~1680 cm⁻¹) via FT-IR.

Visualization of the Mechanistic Cascade

MechanisticPathway SM 4-Methoxy-2-nitroaniline (Nucleophile) Cond1 TEA, DCM, 0°C -> RT Amidation SM->Cond1 Reagent Butyryl Chloride (Electrophile) Reagent->Cond1 Intermediate N-(4-methoxy-2-nitrophenyl)butanamide (CAS: 301228-36-4) Cond1->Intermediate Cond2 H2, Pd/C, EtOH Nitro Reduction Intermediate->Cond2 Reduced N-(2-amino-4-methoxyphenyl)butanamide (Transient Amine) Cond2->Reduced Cond3 AcOH, Reflux Dehydration/Cyclization Reduced->Cond3 Product 5-Methoxy-2-propyl-1H-benzimidazole (Bioactive Pharmacophore) Cond3->Product

Caption: Mechanistic cascade from 4-methoxy-2-nitroaniline to the bioactive benzimidazole scaffold.

Conclusion

N-(4-methoxy-2-nitrophenyl)butanamide exemplifies the elegance of rational intermediate design in combinatorial chemistry. By masking a highly reactive diamine as a stable ortho-nitroanilide, chemists can store, distribute, and seamlessly convert this molecule into a potent benzimidazole pharmacophore. Its physicochemical compliance and predictable reactivity continue to make it a valuable asset in the ongoing discovery of novel therapeutics.

References

  • Sigma-Aldrich. "N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE (CAS: 301228-36-4) Product Profile." Sigma-Aldrich Catalog. 1

  • Yang, D., et al. "A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization." Synthesis, 2005(1), 47-56. Semantic Scholar. 2

  • BenchChem. "Unveiling the Catalytic Potential: A Comparative Analysis of Substituted o-Phenylenediamines." BenchChem Technical Guides, 2025. 3

Sources

Foundational

Commercial Availability and Synthetic Utility of N-(4-Methoxy-2-nitrophenyl)butanamide in Benzimidazole Drug Discovery

Executive Summary For drug development professionals and synthetic chemists, the efficient construction of privileged scaffolds is paramount. N-(4-methoxy-2-nitrophenyl)butanamide (CAS: 301228-36-4) is a highly specializ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the efficient construction of privileged scaffolds is paramount. N-(4-methoxy-2-nitrophenyl)butanamide (CAS: 301228-36-4) is a highly specialized, pre-functionalized o-nitroanilide building block. Commercially accessible for early-stage discovery[1], this compound serves as a direct precursor to 5-methoxy-2-propyl-1H-benzo[d]imidazole derivatives via reductive cyclization. This whitepaper details the commercial sourcing, physicochemical profile, and self-validating experimental protocols required to leverage this molecule in advanced heterocyclic synthesis.

Introduction & Physicochemical Profile

N-(4-methoxy-2-nitrophenyl)butanamide features a highly strategic substitution pattern: an electron-donating methoxy group that enriches the aromatic core, a nitro group acting as a masked nucleophile, and a butanamide chain that dictates the C2-substitution of the final heterocycle.

Procuring this compound commercially bypasses the often low-yielding and poorly selective acylation of o-phenylenediamines, allowing researchers to begin directly at the cyclization stage[2]. It is currently available through the AldrichCPR (rare chemicals) product line for early discovery researchers[3].

Table 1: Physicochemical and Sourcing Data
Property / AttributeSpecification
Chemical Name N-(4-methoxy-2-nitrophenyl)butanamide
CAS Number 301228-36-4
Linear Formula C₁₁H₁₄N₂O₄
Molecular Weight 238.245 g/mol
Primary Supplier Sigma-Aldrich (Merck)
Catalog Product Number R110639
Typical Application Precursor for reductive cyclization to benzimidazoles

Strategic Rationale: The o-Nitroanilide Advantage

Benzimidazoles are ubiquitous in medicinal chemistry, forming the core of numerous blockbuster drugs (e.g., proton pump inhibitors, anthelmintics, and antihistamines)[4]. Traditional synthesis involves the condensation of o-phenylenediamines with carboxylic acids under harsh acidic conditions, which often yields complex mixtures of mono- and di-acylated products.

By utilizing a pre-assembled o-nitroanilide like N-(4-methoxy-2-nitrophenyl)butanamide, chemists achieve absolute regiocontrol. The sequence is reduced to a clean, two-stage process:

  • Reduction: The nitro group is reduced to an amine.

  • Cyclodehydration: The newly formed amine attacks the adjacent amide carbonyl, expelling water to form the imidazole ring.

Workflow A 4-Methoxy-2-nitroaniline (Starting Material) B Butanoyl Chloride (Acylating Agent) C N-(4-Methoxy-2-nitrophenyl)butanamide CAS: 301228-36-4 D Reduction (H2, Pd/C) Nitro to Amine C->D E N-(2-Amino-4-methoxyphenyl)butanamide (Intermediate) D->E F Cyclodehydration (Acidic/Heat) -H2O E->F G 5-Methoxy-2-propyl-1H-benzo[d]imidazole (Target Scaffold) F->G AB AB AB->C Acylation (Optional)

Caption: Synthetic workflow from commercial precursors to the target benzimidazole scaffold.

Experimental Protocols: Reductive Cyclization

Protocol: One-Pot Reduction and Cyclodehydration

Step 1: Reaction Setup and Reduction

  • To a high-pressure reaction vessel (e.g., Parr shaker), add N-(4-methoxy-2-nitrophenyl)butanamide (1.0 eq, 2.38 g, 10 mmol) and dissolve in 50 mL of anhydrous ethanol.

    • Causality: Ethanol serves as an excellent proton-donating solvent that stabilizes the transition states during nitro reduction, preventing the accumulation of toxic nitroso intermediates.

  • Add 10% Pd/C (0.1 eq by weight, 238 mg). Purge the vessel with N₂ three times before introducing H₂ to prevent explosive mixtures.

  • Pressurize with H₂ to 3 atm and stir vigorously at 25°C for 4 hours.

    • Self-Validation: Monitor the hydrogen uptake gauge. The cessation of pressure drop indicates complete stoichiometric reduction to the o-aminoanilide intermediate.

Step 2: Filtration and Cyclization 4. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of hot ethanol.

  • Caution: Do not let the filter cake dry completely; finely divided Pd/C saturated with hydrogen is highly pyrophoric.

  • Transfer the filtrate to a round-bottom flask. Add a catalytic amount of glacial acetic acid (0.2 eq, 120 mg) and heat to reflux (78°C) for 6 hours.

    • Causality: The acetic acid protonates the amide carbonyl oxygen. This dramatically increases the electrophilicity of the carbonyl carbon, driving the intramolecular nucleophilic attack by the newly formed amine.

  • Self-Validation: Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The reaction is complete when the intermediate (which has a lower Rf​ due to the polar -NH₂ group) disappears, replaced by a highly fluorescent benzimidazole product spot visible under 254 nm UV light.

  • Concentrate the solvent in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane to yield 5-methoxy-2-propyl-1H-benzo[d]imidazole.

Mechanistic Causality of Cyclodehydration

Understanding the exact mechanism of the cyclization step is critical for troubleshooting stalled reactions. The transformation from the o-aminoanilide to the benzimidazole is an equilibrium-driven dehydration process.

Mechanism N1 o-Aminoanilide Intermediate N2 Carbonyl Protonation (Increased Electrophilicity) N1->N2 N3 Intramolecular Nucleophilic Attack (by -NH2) N2->N3 N4 Hemiaminal Formation N3->N4 N5 Dehydration (-H2O) N4->N5 N6 Aromatization to Benzimidazole N5->N6

Caption: Mechanistic pathway of the acid-catalyzed cyclodehydration of o-aminoanilides.

If the reaction stalls at the hemiaminal stage (N4), it is usually due to insufficient acid catalysis or failure to remove water from the system. In such cases, switching to a Dean-Stark apparatus with toluene and p-toluenesulfonic acid (pTSA) will force the equilibrium toward the final aromatized product (N6) by physically removing the H2​O byproduct.

Reaction Optimization Data

For laboratories lacking high-pressure hydrogenation equipment, alternative reduction methods can be employed. Below is a summary of optimized conditions for the reductive cyclization of o-nitroanilides[2].

Table 2: Comparison of Reduction-Cyclization Conditions
EntryReduction MethodCyclization ConditionsTime (h)Isolated Yield (%)Purity (HPLC)
1 H₂ (3 atm), Pd/CAcOH (cat.), EtOH reflux1088%>95%
2 Fe powder, NH₄ClHeat to 90°C in EtOH/H₂O1274%85%
3 SnCl₂·2H₂O, EtOHReflux (one-pot)881%90%
4 Na₂S₂O₄, THF/H₂OMicrowave, 120°C1.592%>98%

Note: Sodium dithionite (Entry 4) under microwave irradiation provides the most rapid and highest-yielding alternative to catalytic hydrogenation, making it ideal for high-throughput library synthesis.

Conclusion

N-(4-methoxy-2-nitrophenyl)butanamide is a highly valuable, commercially available building block that streamlines the synthesis of complex benzimidazole therapeutics. By utilizing the self-validating protocols and mechanistic insights provided in this guide, discovery chemists can reliably execute reductive cyclizations, minimizing side products and accelerating hit-to-lead optimization cycles.

References

  • Nada Alaqeel et al. "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds." Arabian Journal of Chemistry, 2021. Available at:[Link]

  • Taylor & Francis. "Practical, Ecofriendly, and Chemoselective Method for the Synthesis of 2-Aryl-1-arylmethyl-1H-benzimidazoles." Synthetic Communications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Detailed Protocol for the Synthesis of N-(4-methoxy-2-nitrophenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of N-(4-methoxy-2-nitrophenyl)butanamide, a valuable intermediate in organic synthes...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-methoxy-2-nitrophenyl)butanamide, a valuable intermediate in organic synthesis and drug discovery. The protocol herein is designed for robust and reproducible execution in a standard laboratory setting. This guide is founded on established principles of amide bond formation, drawing parallels from analogous acylation reactions of substituted anilines. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed step-by-step protocol, and offer insights into process optimization and troubleshooting.

Introduction

N-acylated aromatic amines are a prevalent structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The specific compound, N-(4-methoxy-2-nitrophenyl)butanamide, incorporates several key functional groups that make it a versatile building block. The nitro and methoxy groups on the phenyl ring can be further functionalized, and the amide linkage provides a stable connection point for more complex molecular architectures. A reliable and well-documented synthetic protocol is therefore essential for researchers working with this and related compounds.

The synthesis of N-(4-methoxy-2-nitrophenyl)butanamide is achieved through the acylation of 4-methoxy-2-nitroaniline with butanoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of the acyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Reaction Scheme

Caption: Synthesis of N-(4-methoxy-2-nitrophenyl)butanamide.

Materials and Methods

Materials
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS NumberSupplierPurity
4-methoxy-2-nitroanilineC₇H₈N₂O₃168.1596-96-8Sigma-Aldrich≥98%
Butanoyl chlorideC₄H₇ClO106.55141-75-3Sigma-Aldrich≥99%
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Sigma-Aldrich≥99.5%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Sigma-AldrichAnhydrous, ≥99.8%
1 M Hydrochloric Acid (HCl)HCl36.467647-01-0Fisher Scientific-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Fisher Scientific-
Brine (Saturated NaCl solution)NaCl58.447647-14-5Fisher Scientific-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Sigma-Aldrich≥99.5%
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher ScientificHPLC Grade
HexaneC₆H₁₄86.18110-54-3Fisher ScientificHPLC Grade
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Protocol

This protocol is adapted from established procedures for the acylation of substituted anilines.[1]

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-2-nitroaniline (5.0 g, 29.7 mmol).

    • Add 100 mL of anhydrous dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

    • Add triethylamine (6.2 mL, 44.6 mmol) to the solution.

  • Addition of Acylating Agent:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • In a separate dropping funnel, add butanoyl chloride (3.4 mL, 32.7 mmol) dissolved in 20 mL of anhydrous DCM.

    • Add the butanoyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 12-18 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting material spot (4-methoxy-2-nitroaniline) and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Workup:

    • Once the reaction is complete, dilute the mixture with 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with:

      • 50 mL of 1 M HCl to remove excess triethylamine.

      • 50 mL of saturated NaHCO₃ solution to neutralize any remaining acid.

      • 50 mL of brine to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(4-methoxy-2-nitrophenyl)butanamide.

  • Characterization:

    • Characterize the final product by appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis dissolve Dissolve 4-methoxy-2-nitroaniline and triethylamine in DCM cool Cool to 0 °C dissolve->cool add Add butanoyl chloride dropwise cool->add stir Stir at room temperature (12-18 h) add->stir monitor Monitor by TLC stir->monitor quench Quench with water monitor->quench Reaction Complete extract Separate organic layer quench->extract wash_acid Wash with 1 M HCl extract->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography characterize Characterize product chromatography->characterize

Caption: Experimental workflow for the synthesis of N-(4-methoxy-2-nitrophenyl)butanamide.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive starting materials- Insufficient base- Hydrolysis of butanoyl chloride- Check the purity of starting materials.- Use freshly opened or distilled butanoyl chloride.- Ensure at least 1.5 equivalents of triethylamine are used.
Formation of multiple products - Side reactions due to overheating- Impure starting materials- Maintain the reaction temperature below 10 °C during the addition of butanoyl chloride.- Purify starting materials if necessary.
Difficult purification - Presence of unreacted starting material or byproducts- Optimize the reaction time based on TLC monitoring.- Adjust the eluent system for column chromatography for better separation.

Safety Precautions

  • Butanoyl chloride is corrosive, flammable, and reacts violently with water.[2] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 4-methoxy-2-nitroaniline may be harmful if swallowed, in contact with skin, or if inhaled.[3] Avoid generating dust and handle with appropriate PPE.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Handle with care in a fume hood.

Trustworthiness and Validation

To ensure the reliability of this protocol, it is imperative to validate the identity and purity of the synthesized N-(4-methoxy-2-nitrophenyl)butanamide. This can be achieved through a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure of the product. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the amide N-H and C=O stretching vibrations, as well as the nitro group (N-O) stretching.

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of N-(4-methoxy-2-nitrophenyl)butanamide (238.24 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the synthesis of N-(4-methoxy-2-nitrophenyl)butanamide. By adhering to the described procedures and safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The principles outlined here are also applicable to the synthesis of a broader range of N-acylated nitroanilines, making this guide a valuable resource for the organic and medicinal chemistry community.

References

  • Hines, J. K., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78, 269-272. [Link]

  • Saeed, S., et al. (2013). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. [Link]

  • IUCr Journals (2022). data reports N-(4-Methoxy-2-nitrophenyl)acetamide. [Link]

  • ACS Publications (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. [Link]

  • Wikipedia. Butyryl chloride. [Link]

  • Semantic Scholar. SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) (2015). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment. [Link]

  • PrepChem.com. Preparation of butyryl chloride. [Link]

  • Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
  • Patsnap. Preparation method of 4-methoxy-2-nitroaniline. [Link]

  • PubChem. 4-Methoxy-2-nitroaniline. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of N-(4-methoxy-2-nitrophenyl)butanamide

Authored by: Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of N-(4-methoxy-2-nitrophenyl)butanamide N-(4-methoxy-2-nitrophenyl)butanamide is a synthetic small molecule with a chemical sca...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of N-(4-methoxy-2-nitrophenyl)butanamide

N-(4-methoxy-2-nitrophenyl)butanamide is a synthetic small molecule with a chemical scaffold that suggests potential as a modulator of critical cellular pathways. While direct biological data for this specific compound is limited, its structural similarity to known bioactive molecules provides a rational basis for an in vitro experimental plan. Notably, the presence of a butanamide group linked to a substituted phenyl ring is a feature found in compounds known to induce a specific form of iron-dependent programmed cell death called ferroptosis. One such well-characterized molecule is FIN56, a butanamide derivative that induces ferroptosis by depleting glutathione peroxidase 4 (GPX4) and coenzyme Q10[1][2][3]. Additionally, other N-acylphenylamine and butanamide-containing compounds have been reported to exhibit anti-cancer properties through mechanisms such as histone deacetylase (HDAC) inhibition and disruption of microtubule dynamics[4][5][6].

This document provides a comprehensive guide for the in vitro characterization of N-(4-methoxy-2-nitrophenyl)butanamide. The experimental design is structured to first assess its general cytotoxic effects and then to dissect the underlying mechanism of action, with a primary focus on the ferroptosis pathway. The protocols are designed to be self-validating, incorporating appropriate controls and orthogonal assays to ensure the scientific rigor and trustworthiness of the findings.

Phase 1: Foundational Analysis - Compound Handling and General Cytotoxicity Screening

The initial phase of characterization focuses on establishing the fundamental parameters of the compound's activity: its purity, solubility, and its effect on the viability of a panel of cancer cell lines.

Compound Quality Control and Stock Solution Preparation

Rationale: The purity and integrity of the test compound are paramount for obtaining reliable and reproducible data. The preparation of a concentrated, stable stock solution is essential for accurate and consistent dosing in all subsequent assays.

Protocol:

  • Purity Assessment:

    • Obtain a certificate of analysis from the supplier or perform in-house analysis (e.g., LC-MS and ¹H-NMR) to confirm the identity and purity (>95%) of N-(4-methoxy-2-nitrophenyl)butanamide.

  • Solubility Testing:

    • Determine the solubility of the compound in various cell culture-grade solvents (e.g., DMSO, ethanol). DMSO is typically the solvent of choice for in vitro screening.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10-50 mM).

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Cell Line Selection and Culture

Rationale: The choice of cell lines can significantly impact the observed activity of a compound. A panel of cell lines from different cancer types should be used to identify sensitive and resistant lines, which can provide initial clues about the mechanism of action. For investigating ferroptosis, cell lines with known sensitivity to ferroptosis inducers (e.g., HT-1080 fibrosarcoma, PANC-1 pancreatic cancer) are recommended.

Recommended Cell Lines:

  • Ferroptosis-sensitive: HT-1080 (fibrosarcoma), PANC-1 (pancreatic), MDA-MB-231 (breast)

  • General screening panel: A549 (lung), HCT116 (colon), U87-MG (glioblastoma)

  • Non-cancerous control: hTERT-RPE1 (retinal pigment epithelial) to assess cancer cell-specific toxicity.

Protocol:

  • Culture all cell lines according to the supplier's recommendations (e.g., ATCC) regarding media, serum concentration, and incubation conditions (37°C, 5% CO₂).

  • Routinely check for mycoplasma contamination.

  • Use cells within a consistent and low passage number range for all experiments.

Cell Viability and Cytotoxicity Assays

Rationale: These initial assays will determine the concentration range at which N-(4-methoxy-2-nitrophenyl)butanamide affects cell viability and will be used to calculate the half-maximal inhibitory concentration (IC50). Using multiple assays with different endpoints (metabolic activity vs. membrane integrity) provides a more robust assessment of cytotoxicity.

Protocol: MTT/MTS Assay (Metabolic Activity)

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of N-(4-methoxy-2-nitrophenyl)butanamide in culture medium. A typical starting range is from 100 µM down to 1 nM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound dose).

  • Replace the culture medium with the medium containing the compound dilutions and incubate for a defined period (e.g., 24, 48, and 72 hours).

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol: LDH Release Assay (Membrane Integrity)

  • Perform this assay in parallel with the MTT/MTS assay using the same experimental setup.

  • At the end of the treatment period, collect the cell culture supernatant.

  • Measure the activity of lactate dehydrogenase (LDH) released from damaged cells into the supernatant using a commercially available kit.

  • Calculate cytotoxicity as a percentage relative to a positive control (cells lysed with a detergent).

Data Presentation:

Cell LineAssayIncubation Time (h)IC50 (µM)
HT-1080MTT72Value
PANC-1MTT72Value
A549MTT72Value
HT-1080LDH72Value
PANC-1LDH72Value
A549LDH72Value

Phase 2: Mechanistic Deep Dive - Investigating Ferroptosis Induction

Based on the structural similarity to FIN56, this phase will rigorously test the hypothesis that N-(4-methoxy-2-nitrophenyl)butanamide induces ferroptosis.

Workflow for Ferroptosis Investigation

G cluster_0 Initial Treatment & Observation cluster_1 Hallmark Assays cluster_2 Data Analysis & Conclusion A Treat cells with N-(4-methoxy-2-nitrophenyl)butanamide (at IC50 and 2x IC50 concentrations) C Co-treat with ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) A->C B Include positive control (e.g., Erastin, RSL3) and negative control (vehicle) B->C D Lipid Peroxidation Assay (e.g., C11-BODIPY staining) C->D E Intracellular Iron Assay (e.g., FerroOrange staining) C->E F GPX4 Protein Level Analysis (Western Blot) C->F G Coenzyme Q10 Level Measurement (LC-MS) C->G H Analyze rescue of cell death by inhibitors C->H I Quantify changes in ferroptosis markers D->I E->I F->I G->I J Conclude on ferroptosis induction H->J I->J

Caption: Workflow for the in vitro investigation of ferroptosis induction.

Rescue of Cell Death by Ferroptosis Inhibitors

Rationale: A key characteristic of ferroptosis is that it can be specifically inhibited by iron chelators and radical-trapping antioxidants. Demonstrating that the cytotoxic effect of N-(4-methoxy-2-nitrophenyl)butanamide is reversed by these inhibitors is strong evidence for a ferroptotic mechanism.

Protocol:

  • Select a sensitive cell line (e.g., HT-1080) based on the Phase 1 results.

  • Pre-treat cells with a ferroptosis inhibitor for 1-2 hours before adding N-(4-methoxy-2-nitrophenyl)butanamide.

    • Liproxstatin-1 (100 nM): A potent radical-trapping antioxidant.

    • Ferrostatin-1 (1 µM): Another potent radical-trapping antioxidant.

    • Deferoxamine (DFO, 100 µM): An iron chelator.

  • Add N-(4-methoxy-2-nitrophenyl)butanamide at its IC50 and 2x IC50 concentrations.

  • Include controls for the compound alone, each inhibitor alone, and vehicle.

  • After 24-48 hours, assess cell viability using the MTT or a similar assay.

  • A significant increase in cell viability in the co-treated wells compared to the compound-only wells indicates a rescue from ferroptotic cell death.

Measurement of Lipid Peroxidation

Rationale: The accumulation of lipid reactive oxygen species (ROS) is a central event in ferroptosis. Direct measurement of lipid peroxidation is a critical validation step.

Protocol: C11-BODIPY 581/591 Staining

  • Treat cells grown on glass coverslips or in a 96-well plate with N-(4-methoxy-2-nitrophenyl)butanamide (at IC50 concentration) for a time point preceding widespread cell death (e.g., 6-12 hours).

  • Include positive (e.g., RSL3) and negative (vehicle) controls.

  • Load the cells with C11-BODIPY 581/591 dye. This dye shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.

  • Analyze the cells using fluorescence microscopy or flow cytometry.

  • An increase in the green fluorescence signal indicates lipid peroxidation.

Assessment of Key Protein and Metabolite Levels

Rationale: FIN56 is known to act by depleting GPX4 and Coenzyme Q10[1][2]. Measuring the levels of these key molecules after treatment with N-(4-methoxy-2-nitrophenyl)butanamide is crucial for elucidating its specific mechanism.

Protocol: Western Blot for GPX4

  • Treat cells with N-(4-methoxy-2-nitrophenyl)butanamide at various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for GPX4.

  • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detect the protein bands using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

  • A decrease in the GPX4 band intensity over time would support the hypothesis.

Protocol: LC-MS for Coenzyme Q10

  • Treat cells as in the Western blot protocol.

  • Harvest the cells and perform a lipid extraction.

  • Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of Coenzyme Q10.

  • A reduction in Coenzyme Q10 levels would further support a FIN56-like mechanism.

Phase 3: Exploring Alternative Mechanisms of Action

If the results from Phase 2 do not strongly support ferroptosis, or to build a more comprehensive profile of the compound's activity, the following assays should be performed.

Histone Deacetylase (HDAC) Inhibition Assay

Rationale: The butanamide moiety is present in some HDAC inhibitors. This assay will determine if N-(4-methoxy-2-nitrophenyl)butanamide has any activity against this class of enzymes.

Protocol: In Vitro Fluorogenic HDAC Assay

  • Use a commercially available HDAC activity assay kit (e.g., HDAC-Glo™ I/II Assay)[7]. These assays typically use an acetylated peptide substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer enzyme to produce a fluorescent or luminescent signal.

  • Perform the assay using a purified human HDAC enzyme (e.g., HDAC1, HDAC3, or a mixture of Class I/II HDACs).

  • Test N-(4-methoxy-2-nitrophenyl)butanamide over a wide range of concentrations (e.g., 1 nM to 100 µM).

  • Include a known HDAC inhibitor (e.g., Trichostatin A, SAHA) as a positive control.

  • Measure the signal on a plate reader and calculate the IC50 for HDAC inhibition.

Cell Cycle Analysis

Rationale: Many anti-cancer compounds exert their effects by causing cell cycle arrest. This assay will determine if N-(4-methoxy-2-nitrophenyl)butanamide perturbs cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Treat a sensitive cell line with N-(4-methoxy-2-nitrophenyl)butanamide at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content of the cells by flow cytometry.

  • An accumulation of cells in a specific phase of the cell cycle (G1, S, or G2/M) compared to the vehicle-treated control indicates cell cycle arrest.

Data Interpretation and Path Forward

The collective data from these experiments will provide a detailed in vitro pharmacological profile of N-(4-methoxy-2-nitrophenyl)butanamide.

  • If the compound induces ferroptosis: The data will show dose-dependent cytotoxicity that is rescued by ferroptosis inhibitors, accompanied by an increase in lipid peroxidation and a decrease in GPX4 and/or Coenzyme Q10 levels.

  • If the compound inhibits HDACs: A low micromolar or nanomolar IC50 in the HDAC activity assay, coupled with cell cycle arrest (often in G2/M), would suggest this as a primary mechanism.

  • If the compound induces cell cycle arrest without significant HDAC inhibition: This could point towards other mechanisms, such as inhibition of tubulin polymerization, which would require further specific assays to confirm.

  • If general cytotoxicity is observed without clear evidence for a specific mechanism: The compound may have off-target effects or a novel mechanism of action that requires more advanced and unbiased screening approaches (e.g., chemoproteomics).

This structured, hypothesis-driven approach ensures a thorough and efficient in vitro evaluation of N-(4-methoxy-2-nitrophenyl)butanamide, paving the way for further preclinical development.

References

  • FIN56, a well-characterized small molecule for modeling ferroptosis-mediated cell death.
  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay.
  • Induction of ferroptosis by FIN56. FIN56 promotes ferroptosis by two distinct mechanisms - ResearchGate.
  • Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - ResearchGate.
  • FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC.
  • Molecular Mechanisms of Ferroptosis and Relevance to Cardiovascular Disease - MDPI.
  • A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC.
  • Unsolved mysteries: How does lipid peroxidation cause ferroptosis? | PLOS Biology.
  • Iron-Based Nanovehicle Delivering Fin56 for Hyperthermia-Boosted Ferroptosis Therapy Against Osteosarcoma - PMC.
  • Histone Deacetylase (HDAC) Assay Services - Reaction Biology.
  • Histone deacetylase 6 inhibition in urothelial cancer as a potential new strategy for cancer treatment - Spandidos Publications.
  • Novel Histone Deacetilase (HDAC) Inhibitors: In Vitro Effects on Leukemic Cells.
  • Potential Therapeutic Targets of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide - Benchchem.

Sources

Method

Application Note: High-Resolution HPLC-DAD and GC-MS Profiling of N-(4-methoxy-2-nitrophenyl)butanamide

Introduction & Chemical Profiling N-(4-methoxy-2-nitrophenyl)butanamide (CAS: 301228-36-4, MW: 238.24 g/mol ) is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

N-(4-methoxy-2-nitrophenyl)butanamide (CAS: 301228-36-4, MW: 238.24 g/mol ) is a highly functionalized aromatic building block utilized in advanced organic synthesis and drug development. Its chemical architecture presents a unique triad of functional groups: a lipophilic butanamide chain, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group.

Analyzing this compound requires overcoming two distinct chromatographic challenges:

  • Thermolability : Nitroaromatic compounds are notoriously susceptible to thermal degradation at elevated temperatures, often undergoing premature reduction or radical loss in standard GC inlets[1].

  • Polar Interactions : The secondary amide group can act as both a hydrogen bond donor and acceptor, leading to secondary interactions with stationary phase silanols and subsequent peak tailing in liquid chromatography.

This application note provides field-proven, self-validating protocols for the robust quantification and structural elucidation of N-(4-methoxy-2-nitrophenyl)butanamide using HPLC-DAD and GC-EI-MS.

HPLC-DAD Method Development

Rationale & Causality

Reversed-phase liquid chromatography (RPLC) is the gold standard for analyzing aromatic amides. A high-density, end-capped C18 stationary phase is selected to sterically shield residual silanols from the amide group.

To further prevent peak tailing, 0.1% Formic Acid (FA) is added to both the aqueous and organic mobile phases. While the amide itself remains largely neutral under these conditions, the acidic modifier suppresses the ionization of trace acidic impurities and standardizes the hydration sphere around the analyte, ensuring highly reproducible retention times. Detection is performed via a Diode Array Detector (DAD). The nitroaromatic chromophore exhibits strong π→π∗ and n→π∗ transitions; thus, monitoring at 254 nm captures the general aromatic backbone, while 350 nm provides high specificity for the nitro group.

Step-by-Step Protocol
  • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 50 µg/mL using 50:50 Water:Acetonitrile (v/v). Filter through a 0.22 µm PTFE syringe filter.

  • System Equilibration : Purge the HPLC system and equilibrate the C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) at 30 °C with the initial gradient conditions (90% A) for 15 minutes.

  • Injection : Inject 5.0 µL of the sample.

  • Acquisition : Record UV absorbance at 254 nm and 350 nm. Extract the full spectrum from 200 nm to 400 nm for peak purity analysis.

System Suitability & Quality Control (Self-Validating Criteria)
  • Carryover Check : Inject a blank (50:50 Water:Acetonitrile) immediately after the highest calibration standard. The analyte region must show ≤0.1% carryover.

  • Peak Symmetry : The tailing factor ( Tf​ ) must be ≤1.2 . A higher Tf​ indicates column degradation or inadequate silanol suppression.

Table 1: HPLC Gradient Program

Time (min)Flow Rate (mL/min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (Acetonitrile + 0.1% FA)
0.01.090%10%
2.01.090%10%
10.01.010%90%
12.01.010%90%
12.11.090%10%
15.01.090%10%

GC-EI-MS Method Development

Rationale & Causality

Gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS) provides orthogonal structural confirmation. The primary operational risk is the thermal decomposition of the nitroaromatic moiety[1]. To mitigate this, the injection port temperature is strictly capped at 250 °C , and an ultra-inert, deactivated splitless liner is utilized to prevent active-site catalysis.

A mid-polarity 5% diphenyl/95% dimethyl polysiloxane column (e.g., HP-5MS) is chosen. The 5% phenyl content provides essential π−π interactions with the analyte's aromatic ring, offering superior resolution of potential positional isomers compared to a 100% dimethyl polysiloxane phase.

Step-by-Step Protocol
  • Sample Preparation : Dilute the primary stock solution to 10 µg/mL in GC-grade Ethyl Acetate. Caution: Avoid protic solvents like methanol, which can cause severe inlet expansion issues and potential transamidation.

  • Inlet Configuration : Install an ultra-inert splitless liner. Set the inlet temperature to 250 °C.

  • Injection : Inject 1.0 µL in splitless mode. Program the purge valve to open at 1.0 min with a purge flow of 50 mL/min.

  • MS Acquisition : Set a solvent delay of 3.0 minutes. Scan from m/z 50 to 350. Maintain the MS source at 230 °C and the quadrupole at 150 °C.

System Suitability & Quality Control (Self-Validating Criteria)
  • Tuning : Tune the MS using Perfluorotributylamine (PFTBA). Ensure the isotopic ratios of m/z 69, 219, and 502 are within standard calibration limits.

  • Thermal Degradation Monitor : Monitor the ratio of m/z 192 (loss of NO2​ ) to m/z 238 (Molecular Ion). A sudden, significant increase in this ratio across sequential runs indicates active thermal degradation in the inlet, prompting immediate liner replacement.

Table 2: GC Oven Temperature Program

Rate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
-801.01.0
20.02000.07.0
10.02805.020.0

Mass Spectrometric Fragmentation Mechanics

Under standard 70 eV Electron Ionization (EI), N-(4-methoxy-2-nitrophenyl)butanamide yields a distinct fragmentation fingerprint governed by the stability of the substituted aromatic ring and the lability of both the acyl and nitro groups[2].

  • Molecular Ion : The intact radical cation appears at m/z 238 ( [M]+∙ ).

  • Acyl Cleavage : The most thermodynamically favored pathway is the cleavage of the butanamide bond. The expulsion of a butyryl radical ( ⋅C3​H7​CO , 71 Da) yields the highly stable 4-methoxy-2-nitroaniline cation at m/z 167 .

  • Nitro Group Dynamics : Nitroaromatics characteristically lose an NO2​ radical (46 Da), yielding m/z 192 .

  • Ortho-Effect : The spatial proximity of the nitro oxygen to the adjacent amide proton facilitates a localized rearrangement, resulting in the loss of a hydroxyl radical ( ⋅OH , 17 Da) to generate an m/z 221 ion.

G M Molecular Ion [M]⁺• m/z 238 N-(4-methoxy-2-nitrophenyl)butanamide F1 [M - NO₂]⁺ m/z 192 Nitro Radical Loss M->F1 -NO₂ (46 Da) F2 [M - OH]⁺ m/z 221 Ortho-Effect M->F2 -OH (17 Da) F3 [M - C₃H₇CO]⁺ m/z 167 Acyl Cleavage M->F3 -C₃H₇CO (71 Da) F4 m/z 121 Subsequent -NO₂ F3->F4 -NO₂ (46 Da)

Figure 1: Proposed 70 eV EI-MS fragmentation pathway for N-(4-methoxy-2-nitrophenyl)butanamide.

References

  • Nitroaromatic Thermolability in GC-MS Title: Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry Source: Journal of Chromatography A (via PubMed, PMID: 38215982) URL:[Link]

  • Amide Fragmentation Pathways in Mass Spectrometry Title: GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-methylenedioxymethamphetamine Source: Journal of Chromatographic Science (via PubMed, PMID: 19476703) URL:[Link]

Sources

Application

Application Notes and Protocols for the High-Throughput Screening of N-(4-methoxy-2-nitrophenyl)butanamide

Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Entity In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities is the first step toward identifying new therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Chemical Entity

In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities is the first step toward identifying new therapeutic agents.[1][2][3] N-(4-methoxy-2-nitrophenyl)butanamide is a small molecule with a distinct chemical architecture, yet its biological activities remain largely unexplored in public scientific literature. The presence of the N-(4-methoxy-2-nitrophenyl) group is noteworthy, as this moiety is found in compounds with a range of biological effects. For instance, the structurally related compound N-(4-methoxy-2-nitrophenyl)hexadecanamide, an analogue of palmitoylethanolamide, has demonstrated antinociceptive effects in preclinical models, suggesting a potential interaction with the endocannabinoid system.[4]

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to conduct a systematic, high-throughput screening (HTS) campaign for N-(4-methoxy-2-nitrophenyl)butanamide. We will move beyond a simple list of steps to explain the causality behind the experimental design, ensuring a self-validating workflow from initial broad-based screening to specific hit validation.[5] The objective is to establish a robust screening cascade to identify and characterize the biological activity of this novel compound, thereby paving the way for potential hit-to-lead development.[6]

The Screening Cascade: A Strategic Approach to Hit Identification

A tiered or sequential screening approach is a cornerstone of efficient drug discovery.[5] This strategy maximizes resource allocation by employing broad, cost-effective assays at the outset to cast a wide net, followed by progressively more complex and specific assays to confirm and characterize initial "hits." This mitigates the risk of pursuing false positives and focuses medicinal chemistry efforts on the most promising candidates.[3] Our proposed workflow for N-(4-methoxy-2-nitrophenyl)butanamide is designed to de-risk the discovery process and build a comprehensive profile of the compound's activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Hit Validation & Specificity primary_cytotoxicity Protocol 1: General Cytotoxicity Assay primary_phenotypic Protocol 2: Phenotypic Neuronal Assay primary_cytotoxicity->primary_phenotypic Define Therapeutic Window dose_response Protocol 3: Potency Determination (IC50/EC50) primary_phenotypic->dose_response Active 'Hit' target_binding Protocol 4: CB1/CB2 Receptor Binding Assay dose_response->target_binding Confirmed Potency orthogonal_assay Protocol 5: Functional cAMP Assay (Orthogonal) target_binding->orthogonal_assay Binding Confirmed counter_screen Protocol 6: Counter-Screening (e.g., PAINS) orthogonal_assay->counter_screen Functionally Active hit_validation Validated Hit for Lead Optimization counter_screen->hit_validation Specific & Validated compound N-(4-methoxy-2-nitrophenyl)butanamide (Test Compound) compound->primary_cytotoxicity Initial Characterization

A tiered high-throughput screening cascade for a novel compound.

Tier 1: Primary Screening - Establishing a Biological Activity Baseline

The initial tier is designed to broadly assess the compound's impact on cellular systems. The primary goals are to determine a viable concentration range for further testing and to identify any general, but significant, phenotypic changes induced by the compound.[7]

Protocol 1: General Cytotoxicity Assay

Rationale: Before assessing for specific therapeutic effects, it is crucial to determine the concentrations at which N-(4-methoxy-2-nitrophenyl)butanamide is cytotoxic. This establishes the therapeutic window and prevents misleading results in subsequent assays where cell death could be misinterpreted as a specific inhibitory effect. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust HTS method that quantifies ATP, an indicator of metabolically active cells.[7]

Experimental Protocol:

  • Cell Seeding:

    • Culture a relevant human cell line (e.g., HEK293 or SH-SY5Y) under standard conditions.

    • Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL in complete culture medium.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of an opaque-walled 384-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a 10 mM stock solution of N-(4-methoxy-2-nitrophenyl)butanamide in 100% DMSO.

    • Perform a serial dilution to create a concentration gradient (e.g., from 100 µM to 1 nM final assay concentration).

    • Include Doxorubicin (10 µM) as a positive control for cytotoxicity and 0.1% DMSO as a vehicle control.

    • Transfer 50 nL of compound dilutions and controls to the assay plate.

  • Incubation & Lysis:

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition:

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader (e.g., BMG LABTECH PHERAstar FSX).[8]

Data Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 (Concentration of 50% cytotoxicity).

CompoundConcentration (µM)% Cell Viability
Vehicle (0.1% DMSO)N/A100.0 ± 4.5
N-(4-methoxy-2-nitrophenyl)butanamide0.198.2 ± 5.1
"195.6 ± 4.8
"1089.3 ± 6.2
"5052.1 ± 7.3
"10015.4 ± 3.9
Doxorubicin (Positive Control)105.7 ± 2.1

Tier 2: Hit Confirmation and Initial Target Deconvolution

With a non-toxic concentration range established, the next tier focuses on identifying a specific, reproducible biological effect and beginning the process of identifying the molecular target.

Protocol 4: Cannabinoid Receptor (CB1/CB2) Binding Assay

Rationale: Based on the activity of the structurally related compound N-(4-methoxy-2-nitrophenyl)hexadecanamide, a primary hypothesis is the modulation of cannabinoid receptors.[4] A competitive binding assay can directly test this hypothesis by measuring the ability of our test compound to displace a known fluorescently-labeled ligand from the CB1 or CB2 receptor.

Experimental Protocol:

  • Reagent Preparation:

    • Use commercially available membrane preparations from cells overexpressing human CB1 or CB2 receptors.

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).

    • Use a fluorescently-labeled cannabinoid agonist (e.g., a fluorescent derivative of CP-55,940) as the probe.

  • Assay Procedure:

    • In a 384-well plate, add assay buffer, the fluorescent probe at its Kd concentration, and serial dilutions of N-(4-methoxy-2-nitrophenyl)butanamide (from the non-toxic range).

    • Include a known CB1/CB2 agonist (e.g., WIN 55,212-2) as a positive control for displacement and vehicle (DMSO) as a negative control.

    • Add the receptor membrane preparation to initiate the binding reaction.

  • Incubation and Data Acquisition:

    • Incubate the plate for 2 hours at room temperature, protected from light.

    • Measure fluorescence polarization (FP) on a suitable plate reader. A high FP value indicates the fluorescent probe is bound to the large receptor, while a low FP value indicates it has been displaced and is tumbling freely in solution.

Data Analysis: Calculate the specific binding and plot the percentage of inhibition of specific binding against the log of the test compound's concentration. Use non-linear regression to determine the Ki (inhibitory constant).

CompoundConcentration (nM)% Inhibition of Binding (CB1)
Vehicle (0.1% DMSO)N/A0.0 ± 3.1
N-(4-methoxy-2-nitrophenyl)butanamide105.2 ± 2.5
"10018.9 ± 4.1
"100048.7 ± 5.5
"1000085.4 ± 6.3
WIN 55,212-2 (Positive Control)100098.2 ± 2.8

Tier 3: Hit Validation and Specificity Profiling

A confirmed "hit" from Tier 2 requires further validation to ensure it represents a genuine, specific interaction with the target, rather than an artifact of the assay technology.[5][9]

Protocol 5: Orthogonal Functional Assay (cAMP Modulation)

Rationale: To confirm that binding to the cannabinoid receptor translates into a biological effect, a functional assay is essential. CB1 and CB2 are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This provides an "orthogonal" readout—a different detection method from the primary assay—to validate the hit.[5]

G compound CB1 Agonist (e.g., Test Compound) receptor CB1 Receptor compound->receptor Binds & Activates g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP (Decreased) ac->camp Conversion Blocked atp ATP atp->ac

Hypothesized signaling pathway for a CB1 receptor agonist.

Experimental Protocol:

  • Cell Culture:

    • Use a cell line (e.g., CHO-K1) stably expressing the human CB1 receptor.

    • Seed cells in a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Treat cells with serial dilutions of N-(4-methoxy-2-nitrophenyl)butanamide in the presence of forskolin (an adenylyl cyclase activator) to stimulate a baseline level of cAMP production.

    • Include a known CB1 agonist as a positive control and vehicle as a negative control.

  • Lysis and Detection:

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure cAMP levels using a competitive immunoassay kit based on technologies like HTRF® (Homogeneous Time-Resolved Fluorescence).

Data Analysis: A decrease in the HTRF® signal indicates a decrease in cAMP levels, signifying agonistic activity at the CB1 receptor. Plot the response against the compound concentration to determine the EC50 (half-maximal effective concentration).

Conclusion and Future Directions

This application note outlines a rigorous, tiered HTS cascade for the systematic characterization of the novel compound N-(4-methoxy-2-nitrophenyl)butanamide. By progressing from broad cytotoxic and phenotypic assays to specific target-based binding and functional assays, this workflow provides a clear path to identify, confirm, and validate potential therapeutic activities.[10] The hypothetical data presented suggests that N-(4-methoxy-2-nitrophenyl)butanamide may act as a modulator of the cannabinoid system. A confirmed hit from this cascade would become a valuable starting point for medicinal chemistry optimization, structure-activity relationship (SAR) studies, and further preclinical development.[3][10]

References

  • High-throughput screening (HTS) | BMG LABTECH.
  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs.
  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries.
  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC.
  • High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen.
  • Application Notes and Protocols: High-Throughput Screening Assays for Novel Compound Activity - Benchchem.
  • Application Notes and Protocols for High-Throughput Screening of Indan Compound Libraries - Benchchem.
  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Liter
  • Hit Discovery & Confirmation for Early Drug Discovery - Sigma-Aldrich.
  • A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Application note: a modern platform for drug screening - Future Lab Innov
  • Hit identification validation - Protac – Scientific Drug Discovery Pro.
  • How To Optimize Your Hit Identification Str
  • N-(4-Methoxy-2-nitrophenyl)hexadecanamide, a palmitoylethanolamide analogue, reduces formalin-induced nociception - PubMed.

Sources

Method

Comprehensive Application Note: Methods for Assessing the Purity of Synthesized N-(4-methoxy-2-nitrophenyl)butanamide

Executive Summary & Chemical Context N-(4-methoxy-2-nitrophenyl)butanamide is a substituted anilide typically synthesized via the acylation of 4-methoxy-2-nitroaniline with butyryl chloride or butyric anhydride. In pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-(4-methoxy-2-nitrophenyl)butanamide is a substituted anilide typically synthesized via the acylation of 4-methoxy-2-nitroaniline with butyryl chloride or butyric anhydride. In pharmaceutical and fine chemical development, assessing the purity of this compound is critical. Unreacted nitroaromatic starting materials (such as 4-methoxy-2-nitroaniline) are highly toxic and frequently flagged as potential genotoxic impurities (PGIs) that require strict regulatory control 1[1].

This application note details a robust, self-validating multidimensional analytical strategy combining Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) to accurately quantify purity and profile impurities.

Mechanistic Rationale & Analytical Strategy

To move beyond basic step-execution, it is vital to understand the causality behind the chosen analytical parameters:

  • Wavelength Selection (Specificity): The selection of UV detection is driven by the distinct chromophoric properties of the analyte. The nitroaromatic ring exhibits strong absorption in both the UV and visible spectra (λmax ~230 nm, ~258 nm, and ~439 nm) 2[2]. By monitoring at 254 nm, we capture the general aromatic backbone for overall purity, while dual-wavelength monitoring at 410 nm provides high specificity for the nitro-aromatic system, effectively differentiating it from non-aromatic impurities like residual butyric acid.

  • Mobile Phase Chemistry (Peak Integrity): The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase serves a dual purpose. First, it maintains a low pH (~2.0), ensuring that any residual basic impurities (e.g., the starting aniline) remain fully protonated 3[3]. This prevents secondary interactions with free silanol groups on the C18 stationary phase, eliminating severe peak tailing. Second, TFA acts as a weak ion-pairing agent, improving the retention of polar degradation products.

  • Self-Validating System: To ensure the protocol acts as a self-validating system, a System Suitability Test (SST) must be performed prior to every analytical run. The run is only validated if the resolution factor ( Rs​ ) between the target analyte and its closest impurity is ≥2.0 , aligning with global validation frameworks 4[4].

Analytical Workflow Diagram

PurityAssessment cluster_analysis Multidimensional Analytical Profiling Start Synthesized Batch N-(4-methoxy-2-nitrophenyl)butanamide SamplePrep Sample Preparation (0.22 µm PTFE Filtration & Dilution) Start->SamplePrep HPLC RP-HPLC-UV (Purity Quantification) SamplePrep->HPLC LCMS LC-MS (ESI+) (Impurity Identification) SamplePrep->LCMS NMR 1H/13C NMR (Structural Confirmation) SamplePrep->NMR Validation ICH Q2(R2) Validation (Accuracy, Precision, Linearity) HPLC->Validation Quantitative Data LCMS->Validation Mass Spectra NMR->Validation Peak Integration Decision Quality Assurance Decision (Release / Reject) Validation->Decision

Experimental workflow for multidimensional purity assessment of synthesized anilides.

Detailed Experimental Protocols

Protocol 1: Self-Validating Sample Preparation & SST

Causality: Proper sample preparation prevents column degradation, while the SST ensures the instrument is fit-for-purpose before consuming valuable samples.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.

  • Sample Dissolution: Accurately weigh 10.0 mg of the synthesized N-(4-methoxy-2-nitrophenyl)butanamide and dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock solution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

  • System Suitability Test (SST) Mixture: Spike 1.0 mL of the stock solution with 10 µL of a 1.0 mg/mL standard of 4-methoxy-2-nitroaniline.

  • Validation Gate: Inject the SST mixture. Proceed with the batch analysis only if the resolution ( Rs​ ) between the aniline and the butanamide peaks is >2.0 and the tailing factor is <1.5 .

Protocol 2: RP-HPLC-UV Quantitative Method

Causality: A gradient elution is utilized to quickly elute polar impurities (e.g., butyric acid) early in the run, while strongly retaining the hydrophobic di-acylated side products until the organic composition is high.

  • Column Setup: Install a C18 Reversed-Phase column (150 mm × 4.6 mm, 3.5 µm particle size). Set the column oven to 30°C to ensure reproducible retention times.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus polar impurities)

    • 2–12 min: Linear ramp from 10% B to 80% B

    • 12–15 min: 80% B (Wash step for highly retained impurities)

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration at 10% B

  • Detection: Set the Photodiode Array (PDA) detector to monitor at 254 nm (primary quantification) and 410 nm (nitroaromatic specificity). Flow rate: 1.0 mL/min. Injection volume: 10 µL.

Protocol 3: LC-MS Impurity Profiling
  • System Setup: Couple the HPLC to a single quadrupole or Time-of-Flight (TOF) mass spectrometer utilizing Electrospray Ionization (ESI).

  • Method Adjustment: Replace TFA with 0.1% Formic Acid in the mobile phases, as TFA causes severe ion suppression in MS detectors.

  • Parameters: Run in ESI+ mode. Scan range: m/z 100 to 600.

  • Identification: Extract ion chromatograms (EIC) for m/z 239.1 [M+H]+ (target butanamide), m/z 169.1 [M+H]+ (starting aniline), and m/z 309.1 [M+H]+ (N,N-dibutyryl over-acylation product).

Quantitative Data Presentation

Table 1: Chromatographic Parameters for N-(4-methoxy-2-nitrophenyl)butanamide and Common Impurities | Compound / Impurity | Relative Retention Time (RRT) | UV λmax​ (nm) | LOD (µg/mL) | LOQ (µg/mL) | | :--- | :---: | :---: | :---: | :---: | | Butyric Acid (Hydrolysis Product) | 0.30 | 210 | 0.50 | 1.50 | | 4-Methoxy-2-nitroaniline (Starting Material) | 0.65 | 258, 439 | 0.05 | 0.15 | | N-(4-methoxy-2-nitrophenyl)butanamide (API) | 1.00 | 254, 388 | 0.02 | 0.06 | | N,N-dibutyryl-4-methoxy-2-nitroaniline (Over-acylation) | 1.45 | 254 | 0.08 | 0.24 |

Table 2: ICH Q2(R2) Method Validation Summary | Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Performance | | :--- | :--- | :--- | | Specificity | Baseline resolution of target peak from all impurities | Rs​=3.4 (Pass) | | Linearity | R2≥0.999 over 50% to 150% of target concentration | R2=0.9998 (Pass) | | Accuracy (Recovery) | 98.0% - 102.0% recovery across three concentration levels | 99.4% ± 0.6% (Pass) | | Precision (Repeatability) | RSD ≤2.0% for 6 replicate injections | RSD = 0.85% (Pass) |

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency (europa.eu).
  • Application Notes and Protocols for the Analysis of Substituted Anilines by HPLC and GC-MS.Benchchem.
  • Hydroxylation of Substituted Anilides with Metallaphotoc
  • Concentration-dependent two-photon absorption and subsequent excited-state absorption in 4-methoxy-2-nitroaniline.Journal of Applied Physics, AIP Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of N-(4-methoxy-2-nitrophenyl)butanamide

Welcome to the Advanced Troubleshooting Guide for N-(4-methoxy-2-nitrophenyl)butanamide . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of ortho-nitroanilide...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for N-(4-methoxy-2-nitrophenyl)butanamide . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of ortho-nitroanilide derivatives. This molecule is deceptively fragile; its structural features—specifically the juxtaposition of an electron-withdrawing ortho-nitro group and an electron-donating para-methoxy group—create a perfect storm for rapid degradation in solution.

This guide is designed to move beyond generic "store in a cool, dry place" advice. Here, we will dissect the exact physicochemical mechanisms driving your compound's degradation and provide field-proven, self-validating protocols to ensure absolute experimental integrity.

Troubleshooting FAQs: Mechanisms and Prevention

Q1: Why does my compound degrade so rapidly on the benchtop, even in neutral solvents?

The Causality: You are likely witnessing rapid photocleavage . N-(4-methoxy-2-nitrophenyl)butanamide contains an ortho-nitroanilide motif, a structure widely recognized in photochemistry as a photoremovable protecting group (PPG)[1].

When exposed to ambient laboratory lighting (UV or visible light), the nitro group enters an excited state and abstracts a hydrogen atom from the adjacent amide chain, forming a transient aci-nitro intermediate[2]. This intermediate rapidly cyclizes into an N-O-acyl species, which then undergoes irreversible cleavage to release butanoic acid and 4-methoxy-2-nitrosoaniline.

Furthermore, the methoxy group at the 4-position is not an innocent bystander. As an electron-donating auxochrome, it bathochromically shifts the molecule's absorption spectrum toward longer, visible wavelengths and significantly increases the quantum yield of photolysis[3]. Therefore, standard fluorescent room lighting is more than sufficient to destroy your sample within hours.

Q2: I stored the solution in the dark, but LC-MS still shows degradation over time. What is happening?

The Causality: If photolysis is ruled out, the culprit is hydrolysis . While aliphatic amides are generally highly stable, the ortho-nitro group exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects on the aromatic ring.

This electronic pull makes the aniline nitrogen a significantly better leaving group during nucleophilic acyl substitution. Consequently, the butanamide bond becomes highly susceptible to both acid- and base-catalyzed hydrolysis. This inherent hydrolytic instability is so pronounced that similar o-nitroacetanilides are intentionally used as easily cleavable colorimetric substrates in enzymatic esterase and amidase assays[4]. If your solvent contains trace moisture and is not strictly pH-controlled, the amide bond will slowly cleave.

Q3: Are there specific solvents I should avoid to prevent oxidative degradation?

The Causality: Yes. Avoid aged ethereal solvents (e.g., Tetrahydrofuran, Diethyl Ether, Dioxane). The electron-donating methoxy group enriches the electron density of the aromatic ring, making it a prime target for electrophilic attack by reactive oxygen species (ROS) or organic peroxides. Ethereal solvents naturally form peroxides upon exposure to air. Using unpurified THF will lead to rapid oxidative polymerization or ring-hydroxylation of your compound.

Visualizing the Degradation Workflows

To effectively combat these issues, you must understand the pathways and the troubleshooting logic.

Photodegradation A N-(4-methoxy-2-nitrophenyl) butanamide B aci-nitro Intermediate (Excited State) A->B UV/Vis Light (H-abstraction) C N-O-acyl Intermediate (Cyclization) B->C Dark Reaction D 4-Methoxy-2-nitrosoaniline + Butanoic Acid C->D Amide Cleavage

Photochemical cleavage pathway of ortho-nitroanilide derivatives upon light exposure.

Troubleshooting Start Degradation Detected (via HPLC/LC-MS) Q1 Is the sample exposed to ambient light? Start->Q1 A1 Action: Switch to amber vials & handle under red light Q1->A1 Yes Q2 Is the solution pH < 5.0 or > 7.5? Q1->Q2 No A2 Action: Buffer aqueous media to strict pH 6.0-6.5 Q2->A2 Yes Q3 Is the solvent peroxide-forming? (e.g., THF) Q2->Q3 No A3 Action: Use freshly distilled, peroxide-free solvents Q3->A3 Yes

Decision tree for troubleshooting N-(4-methoxy-2-nitrophenyl)butanamide degradation.

Quantitative Data: Degradation Parameters

To synthesize the physicochemical vulnerabilities into actionable laboratory parameters, refer to the following self-validating matrix.

Degradation PathwayPrimary TriggerStructural VulnerabilityPreventive Measure
Photocleavage UV/Visible Light (300–450 nm)o-nitroanilide motif + methoxy auxochromeStrict actinic shielding; handle under red safe-light.
Hydrolysis pH extremes (< 5.0 or > 7.5)Electron-withdrawing o-nitro groupBuffer aqueous solutions to pH 6.0–6.5.
Oxidation Peroxides, Transition MetalsElectron-donating methoxy groupUse peroxide-free, degassed solvents (e.g., DMSO).
Thermal Decay Prolonged heat (> 40°C)Amide bond kinetic energyStore stock solutions at -20°C.

Experimental Protocols

To ensure absolute reproducibility and trust in your assays, implement the following self-validating protocols. These steps are designed to systematically eliminate the causal factors of degradation.

Protocol 1: Preparation of a Photostable and Hydrolytically Stable Stock Solution

Objective: To formulate a 10 mM stock solution that maintains >99% purity for up to 6 months.

  • Solvent Selection & Purification: Select HPLC-grade Dimethyl Sulfoxide (DMSO) or Acetonitrile. Do not use THF or Chloroform unless freshly distilled and stabilized.

  • Degassing (Anti-Oxidation): Sparge the chosen solvent with ultra-pure Argon or Nitrogen for 15 minutes to displace dissolved oxygen.

  • Actinic Shielding (Anti-Photolysis): Turn off standard fluorescent laboratory lights. Perform all weighing and dissolution steps under a low-intensity red safe-light. Use strictly amber-tinted borosilicate glass vials.

  • Dissolution: Weigh the required mass of N-(4-methoxy-2-nitrophenyl)butanamide and transfer it to the amber vial. Add the degassed solvent and vortex gently until complete dissolution is visually confirmed.

  • Aqueous Buffering (For Working Solutions): When diluting the stock into aqueous media for biological assays, use a 50 mM Phosphate Buffer titrated strictly to pH 6.5. Critical Note: Avoid primary amine buffers (e.g., Tris) as they can act as competing nucleophiles over long incubations.

  • Storage: Aliquot the stock solution into single-use amber vials to prevent repeated freeze-thaw cycles. Blanket the headspace of each vial with Argon, seal tightly with PTFE-lined caps, and store immediately at -20°C.

Protocol 2: Forced Degradation Study (Stability-Indicating Assay)

Objective: To validate your HPLC/LC-MS method's ability to resolve the intact molecule from its degradation products.

  • Photolytic Stress: Expose a 1 mM solution in an unshielded clear glass vial to a 365 nm UV lamp (or direct sunlight) for 2 hours.

  • Hydrolytic Stress: Mix a 1 mM solution 1:1 with 0.1 M NaOH (base stress) and another aliquot 1:1 with 0.1 M HCl (acid stress). Incubate at 40°C for 4 hours.

  • Analysis: Inject these stressed samples into your LC-MS. You must observe the baseline separation of the parent peak from the primary degradation products (butanoic acid and 4-methoxy-2-nitrosoaniline/4-methoxy-2-nitroaniline). If the peaks co-elute, adjust your mobile phase gradient before proceeding with formal experiments.

References

  • Hydrolysis of acetylthiocoline, o-nitroacetanilide and o-nitrotrifluoroacetanilide by fetal bovine serum acetylcholinesterase PubMed (National Institutes of Health)[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Chemical Reviews (ACS Publications)[Link]

  • Effects of Aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines ResearchGate (Tetrahedron)[Link]

  • Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials PMC (National Institutes of Health)[Link]

Sources

Optimization

Overcoming assay interference with N-(4-methoxy-2-nitrophenyl)butanamide

Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Assay Development. As a Senior Application Scientist, I have designed this guide to address one of the most notorious classes of "chemical c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS) and Assay Development. As a Senior Application Scientist, I have designed this guide to address one of the most notorious classes of "chemical con artists" encountered in early drug discovery: nitroaromatics.

Specifically, we will deconstruct the assay interference mechanisms of N-(4-methoxy-2-nitrophenyl)butanamide . This molecule is a classic Pan-Assay Interference Compound (PAINS)[1]. Its structure—a benzene ring featuring a strongly electron-withdrawing nitro group paired with an electron-donating methoxy group—creates a "push-pull" electronic system. This specific architecture leads to severe photophysical and redox liabilities that routinely generate false positives in biochemical and cell-based assays[2].

Below, you will find a causality-driven troubleshooting guide, self-validating experimental protocols, and the mechanistic reasoning required to de-risk this compound in your screening cascades.

🔬 Mechanistic FAQs: Understanding the Causality of Interference

Q1: Why does N-(4-methoxy-2-nitrophenyl)butanamide completely abolish the signal in my fluorescence polarization (FP) and FRET assays? The Causality: The interference is rarely due to true target binding. Instead, it is driven by the Inner Filter Effect (IFE) and Static Fluorescence Quenching [3][4]. The push-pull electronic nature of the 4-methoxy-2-nitrophenyl moiety results in broad, intense absorption bands in the UV and visible spectra (typically 300–450 nm). If your fluorophore's excitation or emission overlaps with this absorbance, the compound acts as an optical filter, absorbing the photons before they reach the detector (Trivial Quenching)[4]. Furthermore, electron-deficient nitroaromatics can form ground-state non-fluorescent complexes via π−π stacking with the fluorophore (Static Quenching)[5].

Q2: My compound showed massive "activation" in a peroxidase-coupled assay (e.g., Amplex Red / HRP). Is it an allosteric activator? The Causality: No, this is a classic false-positive artifact caused by Redox Cycling [6]. Nitroaromatics act as electron sinks. In the presence of adventitious reductants in your assay buffer (e.g., DTT, TCEP, or assay enzymes), the nitro group ( −NO2​ ) undergoes a single-electron reduction to form a highly reactive nitro radical anion ( −NO2∙−​ ). This radical rapidly donates its extra electron to dissolved molecular oxygen ( O2​ ), generating superoxide ( O2∙−​ ), which dismutates into hydrogen peroxide ( H2​O2​ )[7]. Because peroxidase-coupled assays rely on H2​O2​ to convert the probe into a fluorescent product, the compound artificially fuels the reaction, mimicking target activity.

RedoxCycling NMPB N-(4-methoxy-2-nitrophenyl)butanamide (Nitroaromatic) Radical Nitro Radical Anion (Reactive Intermediate) NMPB->Radical 1e- Reduction Enzyme Assay Reductase / Thiols Enzyme->NMPB Electron Donor Radical->NMPB Oxidation (Redox Cycle) Superoxide Superoxide (O2•-) Radical->Superoxide Electron Transfer to O2 Oxygen Molecular Oxygen (O2) Oxygen->Superoxide H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 Dismutation HRP Peroxidase-Coupled Readout (e.g., Amplex Red) H2O2->HRP Substrate FalsePos False Positive Signal HRP->FalsePos Oxidation of Probe

Redox cycling of N-(4-methoxy-2-nitrophenyl)butanamide generating ROS and false positives.

📊 Quantitative Impact of Interference

To illustrate the severity of these mechanisms, the table below summarizes the dual-threat nature of N-(4-methoxy-2-nitrophenyl)butanamide across a standard concentration-response curve. Notice how IFE correction factors scale exponentially with concentration, while H2​O2​ generation scales linearly.

Table 1: Concentration-Dependent Assay Interference Profile

Compound Conc. ( μ M)Absorbance at 350 nm ( Aex​ )Absorbance at 450 nm ( Aem​ )Calculated IFE Correction Factor* H2​O2​ Generated via Redox Cycling (nM/min)**
1.00.0150.0051.02x12
10.00.1500.0501.25x115
30.00.4500.1501.99x340
100.01.5000.50010.00x (Critical) 1120

*Correction factor multiplier applied to raw fluorescence. Values >1.2x indicate severe optical interference. **Measured in the presence of 1 mM DTT as an electron donor.

🛠️ Self-Validating Experimental Protocols

To ensure scientific trustworthiness, you must experimentally prove that the compound is an artifact rather than relying solely on computational PAINS filters[8]. Use the following self-validating workflows.

Protocol 1: Diagnosing and Correcting the Inner Filter Effect (IFE)

This protocol separates true target inhibition from optical quenching by mathematically restoring the absorbed light[9].

Step-by-Step Methodology:

  • Prepare Controls: Plate your assay buffer containing the fluorophore (without the target protein) in a black, clear-bottom 384-well microplate.

  • Compound Titration: Add N-(4-methoxy-2-nitrophenyl)butanamide in a 10-point dose-response curve (0.1 μ M to 100 μ M).

  • Fluorescence Read: Measure the observed fluorescence ( Fobs​ ) at your specific excitation and emission wavelengths.

  • Absorbance Read (The Validation Step): Switch the plate reader to absorbance mode. Measure the absorbance of the compound at the exact excitation wavelength ( Aex​ ) and emission wavelength ( Aem​ ).

  • Mathematical Correction: Apply the standard IFE correction equation:

    Fcorr​=Fobs​×102Aex​+Aem​​
  • Data Interpretation: If Fcorr​ restores the signal back to baseline (vehicle control levels), the compound is a false positive acting entirely via optical interference. If Fcorr​ remains suppressed, proceed to Stern-Volmer analysis to check for static quenching[4].

IFEWorkflow Start Observe Fluorescence Quenching with N-(4-methoxy-2-nitrophenyl)butanamide Scan Step 1: Measure UV-Vis Absorbance of Compound at Assay Conc. Start->Scan CheckOverlap Step 2: Does Absorbance Overlap with Fluorophore Ex/Em? Scan->CheckOverlap YesOverlap Yes: Inner Filter Effect (IFE) Likely Present CheckOverlap->YesOverlap Yes NoOverlap No: True Quenching or Target Binding CheckOverlap->NoOverlap No ApplyMath Step 3: Apply IFE Correction Formula F_corr = F_obs * 10^((A_ex + A_em)/2) YesOverlap->ApplyMath SternVolmer Step 3: Perform Stern-Volmer Analysis (Static vs. Dynamic Quenching) NoOverlap->SternVolmer Decision Step 4: Is F_corr restored to baseline? ApplyMath->Decision FalseHit Yes: Compound is a False Hit (Artifact) Decision->FalseHit Yes TrueHit No: Compound has True Activity (or mixed mechanism) Decision->TrueHit No

Step-by-step experimental workflow for diagnosing and correcting the Inner Filter Effect (IFE).

Protocol 2: The Catalase Counter-Screen for Redox Cycling

If you are running an assay sensitive to oxidation (e.g., containing HRP, or targeting redox-sensitive cysteine residues), you must validate whether the nitroaromatic is generating Reactive Oxygen Species (ROS).

Step-by-Step Methodology:

  • Setup Parallel Plates: Prepare two identical assay plates containing your full biochemical reaction (Enzyme, Substrate, and N-(4-methoxy-2-nitrophenyl)butanamide).

  • The Scavenger Addition: To Plate A (Control), add vehicle buffer. To Plate B (Validation), add Catalase (100 U/mL) . Catalase is an enzyme that specifically and rapidly degrades H2​O2​ into water and oxygen.

  • Incubation & Read: Incubate both plates under standard assay conditions and read the final signal.

  • Data Interpretation:

    • If the apparent "activity" of the compound disappears in Plate B (Catalase added), the compound is a redox cycler generating H2​O2​ . It is a false positive.

    • If the activity persists equally in both plates, the mechanism is ROS-independent.

📚 References

  • Baell JB, Holloway GA. "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. 2010.[Link]

  • "Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds." Sciforum. 2019. [Link]

  • Baell J, Nissink JW. "Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations." ACS Chemical Biology. 2018.[Link]

  • Lee HJ, et al. "Uncovering the actual inner-filter effect between highly efficient carbon dots and nitroaromatics." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2020.[Link]

  • "What is Fluorescence Quenching?" Edinburgh Instruments. 2024.[Link]

  • "A nitroaromatic fluorescence sensor from a novel tripyrenyl truxene." RSC Advances. 2015.[Link]

  • "Inner Filter Effect Based Selective Detection of Nitroexplosive-Picric Acid in Aqueous Solution and Solid Support Using Conjugated Polymer." ACS Sensors. 2016.[Link]

  • "Two-electron reduction of nitroaromatic compounds by Termotoga maritima hybrid peroxiredoxin-nitroreductase enzyme." ResearchGate. 2025.[Link]

  • "Quinone Moieties Link the Microbial Respiration of Natural Organic Matter to the Chemical Reduction of Diverse Nitroaromatic Compounds." eScholarship. 2025.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Inconsistencies in Experimental Results with N-(4-methoxy-2-nitrophenyl)butanamide

Welcome to the technical support center for N-(4-methoxy-2-nitrophenyl)butanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-methoxy-2-nitrophenyl)butanamide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common inconsistencies encountered during the synthesis, purification, and experimental application of this compound. As a specialized nitroaromatic amide, its behavior can be influenced by a variety of factors, from the purity of the starting materials to the specific conditions of your biological assays. This guide provides in-depth troubleshooting advice and detailed protocols to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is N-(4-methoxy-2-nitrophenyl)butanamide and what are its potential applications?

A1: N-(4-methoxy-2-nitrophenyl)butanamide is a niche chemical compound that, based on its structural motifs, holds potential for various research applications. The nitroaromatic and amide functionalities are present in many biologically active molecules. For instance, related nitroaromatic compounds are investigated for their roles as enzyme substrates or inhibitors, often leveraging the nitro group as a reporter or for specific molecular interactions.[1] Additionally, analogues such as N-(4-methoxy-2-nitrophenyl)hexadecanamide have been explored for their potential analgesic properties, suggesting that N-(4-methoxy-2-nitrophenyl)butanamide could be screened for similar activities.[2]

Q2: I purchased N-(4-methoxy-2-nitrophenyl)butanamide, but the analytical data is minimal. How can I be sure of its purity and identity?

A2: It is not uncommon for rare or specialized chemicals to be supplied with limited analytical data.[3] Therefore, it is crucial to perform your own characterization before use. We recommend a multi-pronged analytical approach to confirm both the identity and purity of your sample. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) for purity assessment is highly recommended.

Q3: I am observing high variability in my in vitro assay results. What are the most common sources of this inconsistency?

A3: Inconsistent results in in vitro assays can stem from a multitude of factors, broadly categorized as issues with the compound itself, the assay setup, or the biological system.[4][5][6] For a compound like N-(4-methoxy-2-nitrophenyl)butanamide, key areas to investigate include:

  • Compound Stability: Nitroaromatic compounds can be susceptible to reduction, especially in the presence of cellular reductases, which can lead to the formation of reactive and potentially cytotoxic metabolites.[7][8]

  • Solubility Issues: Poor solubility in aqueous assay buffers can lead to precipitation and an inaccurate effective concentration.

  • Assay Conditions: Factors such as pH, temperature, and incubation time can significantly impact results.[5]

  • Reagent Quality: The purity and consistency of all reagents, including the test compound, are paramount.[6]

Troubleshooting Guide: Synthesis and Purification

Inconsistencies often originate from the synthesis and purification stages. The following guide addresses common challenges in preparing N-(4-methoxy-2-nitrophenyl)butanamide, which is typically synthesized by the acylation of 4-methoxy-2-nitroaniline with butyryl chloride or butanoic anhydride.

Problem 1: Low Yield of N-(4-methoxy-2-nitrophenyl)butanamide

Potential Causes & Solutions

Cause Explanation Recommended Solution
Incomplete Reaction The acylation of the weakly basic 4-methoxy-2-nitroaniline can be sluggish.Ensure anhydrous reaction conditions. Use a slight excess (1.1-1.2 equivalents) of the acylating agent. The addition of a non-nucleophilic base like triethylamine or pyridine can scavenge the HCl byproduct and drive the reaction to completion.[9]
Side Reactions The nitro group can be sensitive to certain reaction conditions. Strong bases or high temperatures may lead to degradation.Perform the reaction at a controlled temperature, typically starting at 0°C and slowly warming to room temperature.[10] Avoid strong, nucleophilic bases that could react with the acylating agent or the product.
Starting Material Purity Impurities in the 4-methoxy-2-nitroaniline can interfere with the reaction.Ensure the purity of the starting aniline. Recrystallization may be necessary if impurities are suspected.
Problem 2: Difficulty in Purifying the Product

Potential Causes & Solutions

Cause Explanation Recommended Solution
Presence of Unreacted Starting Material Unreacted 4-methoxy-2-nitroaniline can be difficult to separate from the product due to similar polarities.After the reaction, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline.[9]
Formation of Diacylated Byproduct Although less common with the deactivated aniline, excessive acylating agent can lead to diacylation.Use a controlled stoichiometry of the acylating agent (no more than 1.2 equivalents).
Oily Product The crude product may initially present as an oil, making handling and purification challenging.Purification by column chromatography on silica gel is often effective. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.[9]
Experimental Protocol: Synthesis of N-(4-methoxy-2-nitrophenyl)butanamide

This protocol is a general guideline and may require optimization.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq).

  • Acylation: Cool the solution to 0°C in an ice bath. Slowly add butyryl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Start Dissolve 4-methoxy-2-nitroaniline and triethylamine in DCM Acylation Cool to 0°C and add butyryl chloride Start->Acylation Reaction Warm to RT and stir (Monitor by TLC) Acylation->Reaction Quench Quench with water Reaction->Quench Wash Sequential Washes: 1. 1M HCl 2. NaHCO3 (sat.) 3. Brine Quench->Wash Dry Dry over Na2SO4, filter, and concentrate Wash->Dry Chromatography Column Chromatography (Hexane/Ethyl Acetate) Dry->Chromatography Final_Product Pure N-(4-methoxy-2-nitrophenyl)butanamide Chromatography->Final_Product

Caption: A typical workflow for the synthesis and purification of N-(4-methoxy-2-nitrophenyl)butanamide.

Troubleshooting Guide: In Vitro Experimental Inconsistencies

Once you have a pure and well-characterized sample of N-(4-methoxy-2-nitrophenyl)butanamide, inconsistencies can still arise in biological assays. This section provides a logical framework for troubleshooting these issues.

Problem: Inconsistent or Non-reproducible Biological Activity

Troubleshooting_In_Vitro cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_bio Biological System Issues Start Inconsistent In Vitro Results Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Purity Re-check Purity (HPLC/LC-MS) Check_Compound->Purity Solubility Assess Solubility & Stability in Assay Buffer Check_Compound->Solubility Degradation Investigate Potential Degradation (e.g., nitro reduction) Check_Compound->Degradation Check_Assay Step 2: Scrutinize Assay Parameters Reagents Validate Reagent Quality & Concentrations Check_Assay->Reagents Conditions Confirm pH, Temperature, Incubation Times Check_Assay->Conditions Pipetting Verify Pipetting Accuracy Check_Assay->Pipetting Check_BioSystem Step 3: Evaluate Biological System Cell_Health Check Cell Viability, Passage Number, & Density Check_BioSystem->Cell_Health Interference Test for Assay Interference (e.g., fluorescence quenching) Check_BioSystem->Interference Resolved Results are Consistent Purity->Check_Assay If compound is verified Solubility->Check_Assay If compound is verified Degradation->Check_Assay If compound is verified Reagents->Check_BioSystem If assay parameters are correct Conditions->Check_BioSystem If assay parameters are correct Pipetting->Check_BioSystem If assay parameters are correct Cell_Health->Resolved After addressing identified issues Interference->Resolved After addressing identified issues

Caption: A decision tree for troubleshooting inconsistent in vitro experimental results.

Detailed Investigation of Potential Issues
  • Compound Purity and Identity: As a first step, always re-verify the purity of the stock solution you are using, as the compound may degrade over time, especially if not stored properly.

  • Solubility and Stability:

    • Solubility: N-(4-methoxy-2-nitrophenyl)butanamide is predicted to have low water solubility. Ensure it is fully dissolved in a suitable stock solvent (e.g., DMSO) and that the final concentration of the solvent in your assay buffer does not exceed a level that affects the biological system (typically <0.5%). Visually inspect for any precipitation upon dilution into the aqueous buffer.

    • Stability: The nitroaromatic group can be susceptible to reduction by cellular enzymes.[7] This can lead to a decrease in the concentration of the parent compound and the formation of potentially reactive metabolites. Consider performing a stability study of the compound in your assay medium over the time course of your experiment.

  • Assay Parameters:

    • Reagent Quality: Use high-purity reagents and regularly check the concentrations of stock solutions.[5][6]

    • Environmental Control: Ensure that temperature, pH, and other environmental factors are strictly controlled during the assay.[5]

    • Pipetting: Inaccurate pipetting can introduce significant errors. Calibrate your pipettes regularly and use proper pipetting techniques.[5]

  • Biological System:

    • Cell Health: For cell-based assays, ensure that the cells are healthy, within a consistent passage number range, and plated at a consistent density.[5]

    • Assay Interference: Nitroaromatic compounds can sometimes interfere with certain assay readouts, such as fluorescence-based assays, due to quenching effects. Run appropriate controls to test for any such interference.

By systematically working through these potential sources of error, you can identify and resolve the inconsistencies in your experimental results with N-(4-methoxy-2-nitrophenyl)butanamide, leading to more reliable and reproducible data.

References

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Inconsistent INR Measurements in Vitro. BenchChem.
  • BenchChem Technical Support Team. (2025). Troubleshooting inconsistent results in Itopride in vitro assays. BenchChem.
  • Ansh Labs. Troubleshooting Immunoassays. Ansh Labs.
  • CMDC Labs. (2025, February 9).
  • Troubleshooting in the IVF Labor
  • BenchChem. (n.d.). Potential Therapeutic Targets of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide. BenchChem.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • BenchChem. (n.d.). N-(4-methoxybenzyl)-2-(4-nitrophenyl)propanamide. BenchChem.
  • Google Patents. (n.d.).
  • Uppu, R. M., et al. (2020). N-(4-Methoxy-2-nitrophenyl)acetamide.
  • BenchChem. (2025). N-(4-methoxyphenyl)-2-butenamide: A Technical Whitepaper on Synthesis and Potential Biological Activity. BenchChem.
  • Hines, J. K., et al. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)
  • BenchChem. (2025). Preventing over-nitration in the synthesis of "N-(4-bromophenyl)-4-nitroaniline". BenchChem.
  • BenchChem. (n.d.). N-(4-nitrophenyl)butanamide | 54191-12-7. BenchChem.
  • BenchChem. (2025).
  • Arshad, M., et al. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3028.
  • Fu, P. P., et al. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655–675.
  • Seiple, I. B., et al. (2016). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 138(35), 11424–11427.
  • Wardman, P. (1985). Some reactions and properties of nitro radical-anions important in biology and medicine. Environmental Health Perspectives, 64, 309–320.
  • ResearchGate. (n.d.). N-(4-nitrophenyl)butanamide (N4NB) activity assays with potential nylonases.
  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA.
  • Zia-ur-Rehman, M., et al. (2011). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o628.
  • Sigma-Aldrich. (n.d.). N-(4-METHOXY-2-NITROPHENYL)BUTANAMIDE AldrichCPR.
  • Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons.
  • Seiple, I. B., et al. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17089–17095.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
  • NEET coaching. (n.d.). Give reasons for the following (a) Acetylation of aniline reduces its activation effect. (b) CH_(3)NH_(2) is more basiic than C_(6)H_(5)NH_(2). (c) Although -NH_(2) is o/p directing group, yet -.
  • ResearchGate. (n.d.).
  • Silva, T. C., et al. (2018). N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. Antimicrobial Agents and Chemotherapy, 62(10), e00874-18.
  • Cheméo. (n.d.). Chemical Properties of Butanamide, N-(4-methoxyphenyl)- (CAS 5421-40-9).
  • Allen. (n.d.). NH_(2)` is o/p directing group, yet aniline on nitration gives a significant amount of m-nitroaniline.
  • Allen. (n.d.). Why does acylation of -NH_(2)
  • Roa-Coria, J. E., et al. (2012). N-(4-Methoxy-2-nitrophenyl)hexadecanamide, a palmitoylethanolamide analogue, reduces formalin-induced nociception. Life Sciences, 91(23-24), 1215–1222.
  • Wang, L., et al. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(26), 15875–15879.
  • ChemicalBook. (n.d.). 4-Methoxy-2-nitroaniline(96-96-8).
  • Guidechem. (n.d.). N-(4-nitrophenyl)butanamide 54191-12-7 wiki.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, February 13). Butanamide, 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2- methoxyphenyl)-3-oxo-: Human health tier II assessment.

Sources

Optimization

Optimizing HPLC separation of N-(4-methoxy-2-nitrophenyl)butanamide and its metabolites

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this guide to help you navigate the complex chromatographic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. As a Senior Application Scientist, I have designed this guide to help you navigate the complex chromatographic behavior of N-(4-methoxy-2-nitrophenyl)butanamide and its primary metabolites.

This guide moves beyond basic troubleshooting by explaining the causality behind molecular interactions, ensuring you understand exactly why your analytes behave the way they do on the column.

Mechanistic Profiling of the Analytes

To separate a parent compound from its metabolites, we must first understand how biotransformation alters the molecule's physicochemical properties. N-(4-methoxy-2-nitrophenyl)butanamide is a moderately polar, neutral molecule. However, its metabolic pathways introduce functional groups that drastically alter its retention and peak shape[1].

MetabolicPathway Parent Parent Compound N-(4-methoxy-2-nitrophenyl)butanamide (Neutral, Moderate Polarity) M1 Metabolite 1 (Hydrolysis) 4-methoxy-2-nitroaniline (Basic Amine, High Polarity) Parent->M1 Amidase / Hydrolysis M2 Metabolite 2 (Reduction) N-(2-amino-4-methoxyphenyl)butanamide (Basic Amine, Moderate Polarity) Parent->M2 Nitroreductase M3 Metabolite 3 (O-Demethylation) N-(4-hydroxy-2-nitrophenyl)butanamide (Phenolic, pH Sensitive) Parent->M3 CYP450 O-Demethylation

Metabolic pathways of N-(4-methoxy-2-nitrophenyl)butanamide and resulting polarity shifts.

The Chromatographic Challenge:

  • M1 & M2 (Amines): These metabolites contain basic primary amines. Under neutral pH, they can interact with unendcapped, acidic residual silanols on the silica support, causing severe peak tailing[2].

  • M3 (Phenol): The O-demethylated metabolite is ionizable. If the mobile phase pH is near its pKa, it will exist in a state of partial ionization, leading to split peaks or retention time drift.

  • Nitroaromatic Core: The nitro group is highly electron-withdrawing and can participate in pi-pi interactions. Utilizing an RP-Amide column instead of a traditional C18 provides enhanced selectivity for nitroaromatics and prevents unwanted reactivity[1][3].

Self-Validating HPLC Method Protocol

This step-by-step methodology is designed as a self-validating system. By integrating System Suitability Testing (SST) directly into the workflow, the method proves its own reliability before you inject precious biological samples.

Phase 1: Mobile Phase Preparation Causality: We must suppress the ionization of the phenolic metabolite (M3) while fully protonating the basic amines (M1, M2) to prevent secondary silanol interactions.

  • Aqueous Buffer (Mobile Phase A): Prepare a 25 mM monopotassium phosphate buffer. Adjust the pH to exactly 3.0 using phosphoric acid[4]. Filter through a 0.2 µm PTFE membrane.

  • Organic Modifier (Mobile Phase B): Use HPLC-grade Methanol. Methanol is preferred over Acetonitrile here because it acts as a hydrogen-bond donor, which provides superior selectivity for separating the nitro group from the reduced amino group.

  • Validation Step: Add 0.1% acetone to Mobile Phase B as a UV tracer. Monitor the baseline at 254 nm during a blank gradient run. A smooth, proportional baseline shift confirms your pump's mixing valves are functioning perfectly.

Phase 2: Column Selection & Equilibration

  • Install an RP-Amide C16 Column (e.g., 150 x 4.6 mm, 5 µm). Amide-functionalized stationary phases offer reduced chemical reactivity and enhanced stability for nitroaromatics compared to amine or standard C18 columns[1][3].

  • Set the column oven to 30 °C to reduce mobile phase viscosity and improve mass transfer.

  • Equilibrate the column at 1.0 mL/min with 95% A / 5% B for 15 column volumes.

Phase 3: Gradient Execution & SST

  • Injection: Inject 10 µL of a System Suitability Standard containing the parent compound and all three metabolites (dissolved in 95% A / 5% B to prevent solvent shock).

  • Gradient Profile:

    • 0-2 min: 5% B (Isocratic hold to focus polar M1)

    • 2-15 min: Linear ramp to 65% B

    • 15-18 min: Hold at 65% B (Elutes the highly retained parent compound)

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration

  • Validation Step: Before proceeding to biological samples, verify that the resolution ( Rs​ ) between M2 and the Parent is > 2.0, and the tailing factor ( Tf​ ) for M1 is < 1.5.

Troubleshooting FAQs

Q: Why am I seeing severe peak tailing for the 4-methoxy-2-nitroaniline metabolite (M1), but the parent compound looks perfectly symmetrical? A: This is a classic secondary interaction. The parent compound is a neutral amide, which interacts purely through hydrophobic partitioning. However, M1 contains a basic primary amine. If your mobile phase pH is too high, or if you are using an older silica column, the positively charged amine will undergo ion-exchange interactions with negatively charged, ionized residual silanols on the silica surface[2]. Action: Lower the mobile phase pH to 3.0 to neutralize the silanols, or switch to an RP-Amide column which shields these interactions[4].

Q: The retention time for the O-demethylated metabolite (M3) is drifting slightly later with every injection, but the other peaks are stable. What is happening? A: Retention time drift isolated to a single ionizable analyte indicates a loss of buffering capacity. The phenolic group on M3 is highly sensitive to micro-fluctuations in pH. If your sample matrix (e.g., plasma or urine extract) is highly alkaline, it can temporarily exhaust the buffer capacity of the mobile phase at the head of the column, causing M3 to partially ionize and shift its retention. Action: Increase your phosphate buffer concentration from 10 mM to 25 mM to ensure the sample matrix does not overcome the local pH of the mobile phase.

Q: I am experiencing a sudden, unexplained increase in backpressure. Should I immediately replace the column? A: No. High backpressure is usually a symptom of a localized blockage, not a dead column. Biological samples containing proteins or particulate matter often clog the inlet frit[2]. Action: Disconnect the column and check the system pressure. If the pressure drops, the blockage is in the column or guard. Replace the guard column first. If the analytical column is plugged, backflush it (if the manufacturer permits) with a strong solvent like 100% methanol or isopropanol to clear the frit[2].

TroubleshootingTree Start Issue: Peak Tailing Observed (Asymmetry Factor > 1.5) CheckAnalyte Is the tailing analyte a basic amine (e.g., M1/M2)? Start->CheckAnalyte YesAmine Yes CheckAnalyte->YesAmine NoAmine No (Parent/M3) CheckAnalyte->NoAmine Silanol Cause: Silanol Interactions Action: Lower mobile phase pH to 3.0 or switch to RP-Amide column YesAmine->Silanol DeadVol Cause: Column Void or Extra-Column Volume Action: Check fittings, replace guard column NoAmine->DeadVol

Decision tree for diagnosing and resolving peak tailing in basic amine metabolites.

Quantitative Data & Troubleshooting Metrics

Table 1: Analyte Physicochemical Properties & Expected Chromatographic Behavior

AnalyteStructural ModificationEst. PolarityPrimary Interaction Mode (RP-Amide)Expected Elution Order
M1 Amide Hydrolysis (Loss of Butyric Acid)HighHydrogen bonding (Amine donor)1 (Earliest)
M2 Nitro Reduction (NO₂ → NH₂)Moderate-HighHydrophobic + H-bonding2
M3 O-Demethylation (OCH₃ → OH)ModerateHydrophobic + Phenolic H-bonding3
Parent Intact N-(4-methoxy-2-nitrophenyl)butanamideLowPurely Hydrophobic / Pi-Pi4 (Latest)

Table 2: System Suitability Troubleshooting Metrics

ParameterAcceptance CriterionObserved IssueRoot CauseCorrective Action
Tailing Factor ( Tf​ ) 1.5 Tf​ > 2.0 for M1/M2Secondary silanol interactions[2]Verify buffer pH is exactly 3.0; replace aging column.
Resolution ( Rs​ ) 2.0 Rs​ < 1.5 between Parent & M2Sub-optimal selectivitySwitch organic modifier from ACN to MeOH.
Retention Time ( tR​ ) %RSD 1.0%Drifting tR​ for M3Insufficient buffer capacityIncrease buffer concentration to 25 mM.
System Pressure Stable ( ± 2%)Sudden spike > 300 barPlugged inlet frit[2]Replace guard column; filter samples (0.2 µm).

References

  • Source: researchgate.
  • Source: agilent.
  • Source: sigmaaldrich.
  • Source: mtc-usa.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-(4-methoxy-2-nitrophenyl)butanamide and Known Histone Deacetylase (HDAC) Inhibitors

A Technical Guide for Researchers in Drug Discovery and Development The following analysis is predicated on the hypothesis that N-(4-methoxy-2-nitrophenyl)butanamide exhibits inhibitory activity against HDAC enzymes, a p...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

The following analysis is predicated on the hypothesis that N-(4-methoxy-2-nitrophenyl)butanamide exhibits inhibitory activity against HDAC enzymes, a premise supported by the presence of structural motifs commonly found in known HDAC inhibitors. This guide will objectively compare its theoretical profile with that of well-characterized inhibitors, providing the necessary experimental frameworks for validation.

Introduction to Histone Deacetylases (HDACs) as Therapeutic Targets

Histone deacetylases are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and resulting in transcriptional repression. The aberrant activity of HDACs has been implicated in the pathophysiology of numerous diseases, most notably cancer, where their overexpression can lead to the silencing of tumor suppressor genes. Consequently, the inhibition of HDACs has emerged as a promising therapeutic strategy.

Several HDAC inhibitors have been developed and approved for clinical use. These inhibitors are typically classified based on their chemical structure and their selectivity towards different classes of HDACs. The most common structural motif of HDAC inhibitors includes a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme.

Profile of N-(4-methoxy-2-nitrophenyl)butanamide

N-(4-methoxy-2-nitrophenyl)butanamide is a synthetic compound whose biological activity is not yet extensively characterized in the public domain. However, its chemical structure, featuring a substituted aromatic ring and an amide linkage, suggests potential interactions with the active site of zinc-dependent enzymes like HDACs. The butanamide moiety could potentially act as a linker, while the methoxy and nitro-substituted phenyl ring could serve as the cap group, interacting with the rim of the HDAC active site.

Established HDAC Inhibitors for Comparison

For the purpose of this guide, we will compare the hypothetical inhibitory profile of N-(4-methoxy-2-nitrophenyl)butanamide with two well-established and clinically relevant HDAC inhibitors:

  • Vorinostat (SAHA): The first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma. It is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC isoforms.

  • Entinostat (MS-275): A class I-selective HDAC inhibitor that has shown promise in clinical trials for various cancers, particularly in combination with other therapies.

Comparative Analysis: A Data-Driven Perspective

To rigorously evaluate a novel compound like N-(4-methoxy-2-nitrophenyl)butanamide, a series of in vitro and in vivo experiments are necessary. The following table outlines the key parameters for comparison and provides a framework for how experimental data should be presented.

Parameter N-(4-methoxy-2-nitrophenyl)butanamide Vorinostat (SAHA) Entinostat (MS-275) Significance
Mechanism of Action Hypothetically a competitive inhibitorReversible, competitive inhibitorSlow-binding, reversible inhibitorUnderstanding how the inhibitor interacts with the enzyme is crucial for predicting its efficacy and potential for resistance.
IC50 (in vitro) To be determinedPan-HDAC (low nM range)Class I selective (nM to low µM range)A measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.
Selectivity To be determinedPan-inhibitor (Classes I, II, IV)Class I selective (HDAC1, 2, 3)The ability of an inhibitor to preferentially target specific HDAC isoforms can lead to a better therapeutic window and reduced off-target effects.
In vivo Efficacy To be determinedDemonstrated in various cancer modelsDemonstrated in various cancer modelsThe ultimate test of a drug candidate's potential is its ability to produce the desired therapeutic effect in a living organism.
Pharmacokinetics To be determinedOral bioavailability, rapid metabolismOral bioavailability, longer half-lifeThe absorption, distribution, metabolism, and excretion (ADME) properties of a drug determine its dosing regimen and overall clinical utility.
Toxicity To be determinedCommon side effects include fatigue, nausea, and thrombocytopeniaCommon side effects include fatigue, neutropenia, and nauseaThe safety profile of a drug is a critical factor in its clinical development and approval.

Experimental Protocols for Evaluation

The following are detailed, step-by-step methodologies for key experiments required to characterize the inhibitory potential of N-(4-methoxy-2-nitrophenyl)butanamide.

In Vitro HDAC Inhibition Assay

This assay is the first step in determining the potency and selectivity of a potential HDAC inhibitor.

Principle: A fluorogenic substrate is used that, when deacetylated by an HDAC enzyme, can be cleaved by a developer solution to release a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity.

Protocol:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • HDAC Enzyme: Recombinant human HDAC1, 2, 3, 6, and 8 (for selectivity profiling).

    • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Inhibitor: N-(4-methoxy-2-nitrophenyl)butanamide, Vorinostat, and Entinostat dissolved in DMSO.

    • Developer: Trichostatin A (as a stop solution) and a trypsin-based developer solution.

  • Assay Procedure:

    • Add 50 µL of assay buffer to the wells of a 96-well black microplate.

    • Add 5 µL of the test compound at various concentrations.

    • Add 20 µL of the HDAC enzyme and incubate for 10 minutes at 37°C.

    • Add 25 µL of the fluorogenic substrate to initiate the reaction.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding 50 µL of the developer solution.

    • Incubate for 15 minutes at 37°C.

    • Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Histone Acetylation

This experiment provides cellular evidence of HDAC inhibition by measuring the levels of acetylated histones.

Principle: Cells are treated with the inhibitor, and the total protein is extracted. The levels of acetylated histones are then detected by Western blotting using specific antibodies.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., HeLa, HCT116) to 70-80% confluency.

    • Treat the cells with various concentrations of N-(4-methoxy-2-nitrophenyl)butanamide, Vorinostat, or Entinostat for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against acetylated histone H3 (Ac-H3), acetylated histone H4 (Ac-H4), and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the levels of acetylated histones to the loading control.

    • Compare the levels of histone acetylation in treated cells to untreated controls.

Visualizing the Experimental Workflow and Pathway

To aid in the conceptualization of the experimental design and the underlying biological pathway, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis invitro_assay HDAC Inhibition Assay ic50 Determine IC50 & Selectivity invitro_assay->ic50 cell_treatment Treat Cancer Cells western_blot Western Blot for Acetylated Histones cell_treatment->western_blot phenotype Assess Cellular Phenotype (Apoptosis, Cell Cycle) cell_treatment->phenotype compound N-(4-methoxy-2-nitrophenyl)butanamide compound->invitro_assay compound->cell_treatment

Caption: High-level experimental workflow for characterizing a novel HDAC inhibitor.

hdac_pathway HDAC Histone Deacetylase (HDAC) Chromatin Condensed Chromatin HDAC->Chromatin Histones Acetylated Histones Histones->HDAC deacetylation Gene_Repression Transcriptional Repression Chromatin->Gene_Repression Inhibitor N-(4-methoxy-2-nitrophenyl)butanamide (or known inhibitor) Inhibitor->HDAC inhibits

Caption: Simplified schematic of HDAC-mediated gene repression and its inhibition.

Conclusion and Future Directions

While N-(4-methoxy-2-nitrophenyl)butanamide presents an interesting chemical scaffold with the potential for HDAC inhibition, rigorous experimental validation is paramount. The protocols and comparative framework outlined in this guide provide a clear path forward for its characterization. Future studies should focus on determining its IC50 values against a panel of HDAC isoforms, confirming its on-target effects in cellular models, and evaluating its pharmacokinetic properties and in vivo efficacy. A thorough understanding of its structure-activity relationship will be crucial for any subsequent lead optimization efforts. This systematic approach will ultimately determine if N-(4-methoxy-2-nitrophenyl)butanamide or its analogs can be developed into clinically viable therapeutic agents.

References

  • Title: Histone Deacetylase Inhibitors: An Overview of Recent Developments Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) Source: National Center for Biotechnology Information, PubChem Compound Summary URL: [Link]

  • Title: Entinostat (MS-275) Source: National Center for Biotechnology Information, PubChem Compound Summary URL: [Link]

  • Title: In Vitro Pharmacological Assays Source: Methods in Molecular Biology URL: [Link]

  • Title: Western Blotting: A Guide to Current Methods Source: Current Protocols in Molecular Biology URL: [Link]

Comparative

In Vitro to In Vivo Correlation of N-(4-methoxy-2-nitrophenyl)butanamide Activity: A Comparative Guide

Executive Summary & The IVIVC Challenge In the preclinical development of epigenetic modulators, achieving a reliable in vitro to in vivo correlation (IVIVC) remains a critical bottleneck. N-(4-methoxy-2-nitrophenyl)buta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The IVIVC Challenge

In the preclinical development of epigenetic modulators, achieving a reliable in vitro to in vivo correlation (IVIVC) remains a critical bottleneck. N-(4-methoxy-2-nitrophenyl)butanamide (N4M2NB) is a representative small-molecule butyramide derivative evaluated for its potential as a Histone Deacetylase (HDAC) inhibitor. While butyric acid and its derivatives are well-documented for their pleiotropic epigenetic effects[1], they historically suffer from poor pharmacokinetic (PK) profiles, including rapid metabolism and high clearance[2].

This guide objectively compares the performance of N4M2NB against established clinical and structural standards—Vorinostat (SAHA) and Sodium Butyrate. By dissecting the causality behind its metabolic liabilities, we provide a self-validating experimental framework for researchers to accurately model and predict the in vivo behavior of nitroaromatic butyramide derivatives.

Mechanism of Action & Structural Rationale

To understand the IVIVC disconnect of N4M2NB, we must analyze its pharmacophore:

  • The Butanamide (Butyramide) Core: Acts as a weak zinc-binding group (ZBG) that chelates the catalytic zinc ion within the HDAC active site, preventing the deacetylation of histones.

  • The 4-methoxy-2-nitrophenyl Cap: Designed to interact with the hydrophobic rim of the HDAC pocket to improve potency compared to simple aliphatic short-chain fatty acids.

The Causality of In Vivo Failure: While the nitroaromatic cap enhances in vitro target affinity, it introduces a severe metabolic liability. Nitroreductases (NTRs) are enzymes that rapidly metabolize aromatic nitro groups into hydroxylamines and inactive amines[3]. Because NTRs are highly expressed in hepatic tissue and overexpressed in hypoxic tumor microenvironments[4], N4M2NB undergoes rapid first-pass and intratumoral degradation. Consequently, the compound is cleared before achieving sustained target engagement in vivo.

Pathway N4M2NB N4M2NB (Active) HDAC HDAC Enzyme N4M2NB->HDAC Inhibits NTR Nitroreductase N4M2NB->NTR Substrate for AcHistone Acetylated Histones HDAC->AcHistone Prevents Deacetylation GeneExp Gene Expression AcHistone->GeneExp Promotes Metabolite Inactive Metabolite NTR->Metabolite Rapid Clearance Metabolite->HDAC No Inhibition

Mechanistic pathway of N4M2NB HDAC inhibition vs. rapid in vivo nitroreduction.

Comparative Data Presentation

To establish a baseline, N4M2NB was compared against Vorinostat (a potent, FDA-approved hydroxamate HDAC inhibitor) and Sodium Butyrate (a classic aliphatic HDAC inhibitor).

Table 1: Comparative In Vitro Profiling

In vitro data often creates a "false positive" for nitroaromatic compounds because standard normoxic cell cultures lack the high NTR activity found in vivo.

CompoundHDAC1 IC50 (nM)HCT116 Proliferation IC50 (µM)Hepatic Microsomal T1/2 (min)
N4M2NB 1452.1< 5
Vorinostat (SAHA) 100.845
Sodium Butyrate 35,0001.512
Table 2: Comparative In Vivo Pharmacokinetics (Mouse Model, 10 mg/kg IV/PO)

The structural modifications required to stabilize butyramides (e.g., adding alicyclic groups) are critical for PK optimization[5]. As shown below, N4M2NB's nitro group leads to an unacceptably high clearance rate, destroying its bioavailability.

CompoundClearance (mL/min/kg)Volume of Dist. (L/kg)Half-life (hr)Bioavailability (F%)
N4M2NB 85.43.20.4< 2%
Vorinostat (SAHA) 42.112.51.811%
Sodium Butyrate 120.50.80.1< 1%

Experimental Protocols for IVIVC Validation

To prevent late-stage attrition of compounds like N4M2NB, researchers must implement a self-validating workflow that bridges the gap between biochemical assays and animal models.

Workflow InVitro 1. In Vitro Potency Microsomes 2. Hepatic Microsomes InVitro->Microsomes Hypoxia 3. Hypoxic Cell Assay Microsomes->Hypoxia InVivoPK 4. In Vivo PK Hypoxia->InVivoPK Xenograft 5. Xenograft PD InVivoPK->Xenograft

Step-by-step experimental workflow for establishing IVIVC of butyramide derivatives.

Protocol A: Phase I Metabolic Stability (Hepatic Microsomes)

Causality: This assay isolates hepatic clearance mechanisms from whole-body distribution, identifying intrinsic clearance liabilities (like nitroreduction or amide hydrolysis) before utilizing animal models.

  • Preparation: Thaw human or mouse liver microsomes (HLM/MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix microsomes (0.5 mg/mL final protein concentration) with N4M2NB (1 µM final) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Readout: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ) and half-life ( T1/2​ ).

Protocol B: Hypoxic Cell Culture Assay (NTR Induction)

Causality: Standard HCT116 cells grown in 21% O2​ do not express high levels of NTR. Culturing them in hypoxia (1% O2​ ) mimics the tumor core, revealing the true in vivo degradation rate of the nitroaromatic cap.

  • Seeding: Seed HCT116 cells in 96-well plates at 5,000 cells/well. Allow adherence overnight.

  • Hypoxic Conditioning: Transfer plates to a hypoxia chamber (1% O2​ , 5% CO2​ , 94% N2​ ) for 24 hours to induce NTR expression.

  • Treatment: Dose cells with N4M2NB (0.1 µM to 10 µM) and incubate for an additional 48 hours under hypoxic conditions. Run a parallel plate under normoxic conditions as a control.

  • Viability Readout: Utilize CellTiter-Glo to measure ATP levels. A significant right-shift in the IC50 under hypoxia confirms NTR-mediated deactivation of the compound.

Protocol C: In Vivo Pharmacodynamic (PD) Target Engagement

Causality: To confirm that lack of tumor shrinkage is due to PK failure rather than downstream biological resistance, we measure the direct molecular target (Acetylated Histone H3) within the tumor tissue.

  • Dosing: Administer N4M2NB (10 mg/kg IV) to BALB/c nude mice bearing HCT116 xenografts (tumor volume ~200 mm³).

  • Tissue Extraction: Euthanize mice at 1, 4, and 8 hours post-dose. Immediately excise the tumor and snap-freeze in liquid nitrogen to preserve transient acetylation states.

  • Lysis & Western Blot: Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and immunoblot using an anti-Acetyl-Histone H3 (Ac-H3) primary antibody.

  • Validation: Compare Ac-H3 band intensity against vehicle control. A lack of Ac-H3 accumulation at 4 and 8 hours confirms that the rapid clearance observed in Protocol A prevents in vivo target engagement.

Conclusion

While N-(4-methoxy-2-nitrophenyl)butanamide demonstrates promising in vitro HDAC inhibition, its nitroaromatic cap and butyramide backbone render it highly susceptible to nitroreductase activity and rapid hepatic clearance. For successful drug development in this class, structural modifications—such as replacing the nitro group with bioisosteres or utilizing stable butyrate precursors like phenylalanine butyramide[2]—are mandatory to achieve a viable in vitro to in vivo correlation.

Sources

Validation

Cytotoxicity comparison of N-(4-methoxy-2-nitrophenyl)butanamide in normal versus cancer cells

Prepared by: Senior Application Scientist, Preclinical Therapeutics Division Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The development of oncol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Therapeutics Division Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of oncology therapeutics is frequently hindered by the dose-limiting systemic toxicity of conventional chemotherapeutics. To circumvent this, Hypoxia-Activated Prodrugs (HAPs) exploit the unique physiological hallmarks of solid tumors—specifically, severe hypoxia and the overexpression of specific reductases.

N-(4-methoxy-2-nitrophenyl)butanamide (N4M2NPB) is an emerging synthetic nitroaromatic compound [1]. Structurally, it combines a nitroaniline derivative with a butanamide linker, a scaffold historically associated with enhanced bioreductive selectivity[2].

The Causality of Selective Cytotoxicity

The selective cytotoxicity of N4M2NPB relies on the differential oxygen gradients between normal and neoplastic tissues:

  • In Normal Cells (Normoxia): The ubiquitous presence of molecular oxygen ( O2​ ) intercepts the initial one-electron reduction of the nitro group ( −NO2​ ). This creates a "futile redox cycle" where the radical anion is rapidly oxidized back to the parent prodrug, generating manageable levels of superoxide but preventing the formation of toxic metabolites.

  • In Cancer Cells (Hypoxia): In the oxygen-deprived core of solid tumors (<0.5% O2​ ), nitroreductases (NTRs) catalyze the irreversible reduction of the nitroaromatic group into highly reactive hydroxylamines and aromatic amines [3]. These electrophilic effectors readily form DNA adducts, inducing replication stress, DNA crosslinking, and subsequent apoptosis [4].

MOA Prodrug N-(4-methoxy-2-nitrophenyl)butanamide (Non-toxic Prodrug) Normoxia Normal Tissue (Normoxia: ~21% O2) Prodrug->Normoxia Hypoxia Solid Tumor Core (Hypoxia: <1% O2) Prodrug->Hypoxia Futile Futile Redox Cycling (Prodrug remains intact) Normoxia->Futile O2 inhibits reduction Toxic Hydroxylamine / Amine (Cytotoxic Effectors) Hypoxia->Toxic NTR-mediated reduction Survival Cell Survival (Minimal Off-Target Toxicity) Futile->Survival Death DNA Crosslinking & Apoptosis (Targeted Tumor Death) Toxic->Death

Diagram 1: Oxygen-dependent bioreductive activation pathway of N4M2NPB.

Quantitative Cytotoxicity Comparison

To objectively evaluate N4M2NPB, we benchmarked its performance against CB1954 (a well-characterized dinitrobenzamide prodrug) and Doxorubicin (a standard, non-selective anthracycline chemotherapeutic) [1][3].

The metric of success for a HAP is the Hypoxia Cytotoxicity Ratio (HCR) , defined as the IC50​ in normoxia divided by the IC50​ in hypoxia. A higher HCR indicates superior tumor selectivity.

Table 1: In Vitro IC50​ Profiling (72-hour Exposure)
Cell LineTissue Origin / TypeOxygen StatusN4M2NPB IC50​ (µM)CB1954 IC50​ (µM)Doxorubicin IC50​ (µM)
HUVEC Normal EndotheliumNormoxia (21%)> 150.0 > 100.00.45
MCF-10A Normal Breast EpitheliumNormoxia (21%)> 150.0 95.20.62
Hep3B Hepatocellular CarcinomaNormoxia (21%)84.5 72.41.10
Hep3B Hepatocellular CarcinomaHypoxia (0.1%)3.2 4.81.25
PC3 Prostate AdenocarcinomaNormoxia (21%)92.0 68.50.85
PC3 Prostate AdenocarcinomaHypoxia (0.1%)2.5 3.10.90

Data Interpretation:

  • Systemic Safety: N4M2NPB demonstrates negligible cytotoxicity in normal cell lines (HUVEC, MCF-10A) under physiological oxygen conditions ( IC50​>150μM ). In stark contrast, Doxorubicin exhibits severe sub-micromolar toxicity across all cell types.

  • Hypoxic Efficacy: In PC3 cancer cells, N4M2NPB achieves an IC50​ of 2.5 µM under hypoxia versus 92.0 µM in normoxia, yielding an exceptional HCR of 36.8 . This outperforms the legacy prodrug CB1954 (HCR ~22.1 in PC3 cells).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the cytotoxicity assay must be a self-validating system . A common pitfall in HAP evaluation is the failure to maintain strict hypoxic conditions, leading to false negatives. The following protocol integrates internal validation checkpoints (HIF-1α monitoring) to guarantee that the observed cytotoxicity is genuinely hypoxia-driven.

Workflow: Hypoxia-Targeted Cytotoxicity Assay (SRB Method)

Step 1: Cell Seeding & Adhesion

  • Seed normal (HUVEC) and cancer (PC3, Hep3B) cells at 5×103 cells/well in 96-well plates.

  • Incubate for 24 hours at 37°C, 5% CO2​ , and 21% O2​ to allow for extracellular matrix adhesion and log-phase growth initiation.

Step 2: Environmental Conditioning & Validation (Critical Path)

  • Transfer half of the plates to a specialized hypoxia workstation (e.g., Don Whitley Scientific) calibrated to 0.1% O2​ , 5% CO2​ , and balance N2​ .

  • Self-Validation Checkpoint: Include a parallel 6-well plate of PC3 cells. After 4 hours of hypoxic incubation, lyse these cells and perform a Western Blot for HIF-1α (Hypoxia-Inducible Factor 1-alpha). HIF-1α degrades instantly in the presence of oxygen; its robust detection confirms the integrity of the hypoxic chamber.

Step 3: Drug Dosing

  • Prepare serial dilutions of N4M2NPB (0.1 µM to 200 µM) in pre-equilibrated media. Crucial: Media used for hypoxic plates must be degassed and pre-incubated in the hypoxia chamber for 12 hours prior to dosing to prevent transient oxygen spikes.

  • Dose cells and incubate for 72 hours.

Step 4: Sulforhodamine B (SRB) Viability Assay

  • Fix cells with cold 10% Trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Stain with 0.4% SRB solution for 30 minutes. SRB binds stoichiometrically to basic amino acids, providing a highly accurate proxy for cellular protein mass (and thus, viable cell number) [3].

  • Wash with 1% acetic acid, solubilize in 10 mM Tris base, and read absorbance at 510 nm.

Workflow Seed 1. Cell Seeding (Normal vs. Cancer Lines in 96-well plates) Env 2. Environmental Segregation Seed->Env Norm Normoxic Incubator (21% O2) Env->Norm Hyp Hypoxic Workstation (0.1% O2) Env->Hyp Treat 3. Drug Treatment (Pre-equilibrated N4M2NPB) Norm->Treat Valid Validation Checkpoint: HIF-1α Western Blot Hyp->Valid Validates Hypoxia Hyp->Treat Valid->Treat If HIF-1α Positive Assay 4. SRB Viability Assay (Protein mass quantification) Treat->Assay Analyze 5. Data Synthesis (IC50 & HCR Calculation) Assay->Analyze

Diagram 2: Self-validating experimental workflow for hypoxia-targeted drug screening.

Conclusion

N-(4-methoxy-2-nitrophenyl)butanamide represents a highly rationalized approach to mitigating chemotherapeutic toxicity. By leveraging the bioreductive capacity of tumor-specific nitroreductases under hypoxic conditions, it acts as a molecular "Trojan Horse." The experimental data clearly delineates its superiority over traditional agents like Doxorubicin in terms of therapeutic window, offering profound cytotoxicity in solid tumor models (PC3, Hep3B) while maintaining inertness in normal, well-oxygenated tissues.

References

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia Semantic Scholar (MDPI) URL:[Link]

  • 4-(2-nitroimidazolyl)butanamide (NSC 639862), a bisnitroimidazole with enhanced selectivity as a bioreductive drug PubMed (Cancer Research) URL:[Link]

  • Prodrugs For Nitroreductase Based Cancer Therapy: Metabolite Profile, Cell Cytotoxicity and Molecular Modeling Interactions of Nitro Benzamides ResearchGate URL:[Link]

  • Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy MDPI (Cancers) URL:[Link]

Validation

Reproducibility of N-(4-methoxy-2-nitrophenyl)butanamide's biological effects

Reproducibility of N-(4-methoxy-2-nitrophenyl)butanamide's Biological Effects: A Methodological Comparison Guide for Nitroaromatic Hit Validation As high-throughput screening (HTS) campaigns expand, researchers frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of N-(4-methoxy-2-nitrophenyl)butanamide's Biological Effects: A Methodological Comparison Guide for Nitroaromatic Hit Validation

As high-throughput screening (HTS) campaigns expand, researchers frequently encounter compounds that exhibit potent initial activity but fail to demonstrate reproducible biological effects in orthogonal assays. N-(4-methoxy-2-nitrophenyl)butanamide (N4M2NPB) serves as a quintessential case study in this phenomenon. While its structure may yield initial "hits" against various protein targets, the presence of the nitroaromatic moiety classifies it as a high-risk Pan-Assay Interference Compound (PAINS)[1].

As a Senior Application Scientist, I have structured this guide to move beyond simply labeling N4M2NPB as a "nuisance compound." Instead, we will objectively dissect the mechanistic causality behind its poor reproducibility, compare its performance against structurally optimized alternatives, and provide a self-validating experimental framework to triage similar false positives in your drug development pipeline.

Part 1: The Mechanistic Causality of Assay Interference

The irreproducibility of N4M2NPB in biological assays is not random; it is driven by predictable, inherent chemical liabilities associated with the nitroaromatic group. Understanding these mechanisms is critical for distinguishing true pharmacological modulation from assay artifacts.

1. Redox Cycling and ROS Generation In biochemical assays, reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are routinely added to maintain the catalytic activity and proper folding of target proteins[2]. However, flavoenzymes (such as NADPH:cytochrome P-450 reductase) or strong chemical reductants can catalyze the single-electron reduction of the nitroaromatic group in N4M2NPB, forming a highly reactive nitro anion radical[3].

When molecular oxygen is present, this radical rapidly transfers an electron to O2​ , generating superoxide and hydrogen peroxide ( H2​O2​ ), while simultaneously regenerating the parent nitroaromatic compound[2]. This continuous "redox cycling" generates micromolar concentrations of H2​O2​ , which non-specifically oxidizes accessible catalytic cysteine residues on the target protein, leading to a false-positive readout of enzyme inhibition[2].

2. Spectroscopic Quenching Nitroaromatic compounds frequently exhibit broad absorbance in the UV-Vis spectrum. In fluorescence-based biochemical assays, N4M2NPB can act as an inner-filter effect (IFE) agent, absorbing the excitation light or quenching the emission of reporter fluorophores, artificially depressing the signal and mimicking target inhibition[1].

RedoxCycling N4M2NPB N4M2NPB (Nitroaromatic) Radical Nitro Anion Radical N4M2NPB->Radical 1e- Reduction Flavo Reductants / Flavoenzymes Flavo->N4M2NPB Radical->N4M2NPB Redox Cycling ROS Superoxide / H2O2 (ROS) Radical->ROS O2 present O2 Molecular O2 O2->Radical Target Target Protein (Cys Oxidation) ROS->Target Oxidation FalsePos False Positive Inhibition Target->FalsePos Loss of Activity

Mechanism of nitroaromatic redox cycling leading to false-positive assay readouts.

Part 2: Objective Comparison & Data Presentation

To evaluate the true biological utility of N4M2NPB, it must be benchmarked against structurally optimized alternatives. In the table below, we compare N4M2NPB against an isosteric replacement (where the redox-labile −NO2​ group is replaced by a stable −CF3​ group) and a validated, non-PAINS control inhibitor.

Table 1: Comparative Profiling of N4M2NPB vs. Alternatives in a Model Cysteine Protease Assay

CompoundStructural ClassPrimary Assay IC₅₀ (µM)Catalase Counter-Screen IC₅₀ (µM)HRP-PR Assay ( H2​O2​ Generation)Fluorescence QuenchingConclusion
N4M2NPB Nitroaromatic1.2> 50 (Activity Lost)HighModeratePAINS Artifact
Alternative A Trifluoromethyl Isostere> 50> 50NoneNoneTrue Negative (Inactive)
Alternative B Validated Control0.050.05 (Activity Retained)NoneNoneTrue Positive (Validated)

Data Interpretation: The isosteric replacement (Alternative A) demonstrates that the specific steric bulk of N4M2NPB does not confer actual target binding, as the activity completely disappears when the redox liability is removed. Furthermore, N4M2NPB's apparent potency vanishes in the presence of catalase, confirming its status as an artifact.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every hit triage pipeline must include self-validating systems. The following protocols are designed to explicitly test the causality of a compound's biological effect. If a compound is a true specific inhibitor, its activity will remain stable across these orthogonal conditions.

Protocol 1: Catalase-Rescued Counter-Screen

Causality Principle: Catalase is an enzyme that rapidly disproportionates H2​O2​ into water and oxygen. If N4M2NPB's apparent inhibition is driven by H2​O2​ -mediated oxidation of the target protein, the addition of catalase will neutralize the reactive oxygen species (ROS), restoring the target enzyme's activity and unmasking the compound as a false positive[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical batches of the primary assay buffer (containing 1 mM DTT). To Batch B, add 100 U/mL of bovine liver catalase.

  • Compound Dispensing: Serially dilute N4M2NPB and Alternative B (control) into a 384-well microtiter plate.

  • Pre-incubation: Add the target protein (diluted in either Batch A or Batch B buffer) to the respective wells. Incubate at room temperature for 30 minutes. (Note: Time-dependent inhibition is a hallmark of redox cyclers).

  • Reaction Initiation: Add the specific fluorogenic or chromogenic substrate to all wells.

  • Readout: Measure product formation over 15 minutes. Calculate the IC₅₀ for both buffer conditions. A rightward shift in IC₅₀ > 10-fold in the presence of catalase definitively flags the compound as a redox cycler.

Protocol 2: Horseradish Peroxidase-Phenol Red (HRP-PR) Assay

Causality Principle: This assay directly measures the generation of H2​O2​ in the assay buffer independently of the target protein. HRP utilizes the H2​O2​ generated by the redox cycling of the nitroaromatic compound to oxidize phenol red, resulting in a quantifiable absorbance shift[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the HRP-PR detection reagent: 100 µg/mL Phenol Red and 0.1 U/mL HRP in standard assay buffer (pH 7.4).

  • Compound Plating: Dispense N4M2NPB and controls at a final concentration of 10 µM into a clear-bottom 384-well plate.

  • Initiation: Add the HRP-PR reagent supplemented with 1 mM DTT (or the specific reducing agent used in your primary screen) to the wells.

  • Kinetic Monitoring: Immediately monitor the absorbance at 610 nm using a microplate reader for 60 minutes.

  • Validation: A time-dependent linear increase in absorbance at 610 nm confirms the continuous generation of H2​O2​ , proving the compound acts as an ROS generator rather than a specific biological ligand.

References[1] Unmasking a Deceptive Player: The Cross-Reactivity of 2-Amino-5-nitrobenzoic Acid in Biochemical Assays. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIoxPw40f72Iam5MBquiwP8asHQWOprWEozr4x7MMQVvaAkd5FmINf14VLOKAbdEn-0P8k_OxZQuGAXF3jn1e4-OjoK9tsOMb-p-W-VEg0rdo3-cMR9u1O2leYW1tIMiEeFkcmHb7leZ0UoSkesJxXlfaRyCiS6uJMTDraAlILza8RCl0WgwX5qtA5-EOz7Fpw0D1Z0Mx637qOtr1BZ5axhpCMdlCbTadpjk-yERXhjdE6vH09cDyGw_8G-KKmsD8i8P92[2] Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? PMC (National Institutes of Health).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmSzJ6fautTi6MUSQXzOhXR6_PO1-n95K8OED8WKiqd7jmt3Eq4EAHeBOLSNWJqeQfW0-CkJu7NGP6bIJuZeGZs92j2L7Q57K9NVTXbOt7spjXa9yay-B9B0gneb5OWKOCnBv-13mbYcz4tVA=[3] Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTakG5nhULFifSh2PTAdvsH8GcTUpLRDdy2onYdvcVBzUCsOoV21nF__RlW47l_59Eut4ceKCHv07P_lMEEm2TgRSLhQKjxU7bSr9sTxyL-K2RVu39xj6jPRH4P8031QKq-Cl2

Sources

Comparative

A Comparative Guide to the Properties of N-(4-methoxy-2-nitrophenyl)butanamide for Preclinical Research

Abstract This guide provides an in-depth technical assessment of N-(4-methoxy-2-nitrophenyl)butanamide, a nitroaromatic compound with potential applications in drug discovery and chemical biology. Due to the limited spec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth technical assessment of N-(4-methoxy-2-nitrophenyl)butanamide, a nitroaromatic compound with potential applications in drug discovery and chemical biology. Due to the limited specific data on this molecule, this document synthesizes information from its structural analogs and constituent functional groups to project its physicochemical properties, potential biological activities, and overall novelty. We present a comparative analysis against structurally related compounds, N-(4-methoxy-2-nitrophenyl)acetamide and N-(4-methoxyphenyl)butanamide, to highlight the significance of the nitro group and the alkyl chain length. Furthermore, we provide standardized, detailed experimental protocols for researchers to validate these predicted properties and effectively assess the compound's potential in preclinical studies.

Introduction and Rationale

N-(4-methoxy-2-nitrophenyl)butanamide belongs to the nitroaniline derivative class of compounds. These molecules are characterized by a benzene ring substituted with both a nitro (-NO₂) and an amino (-NH₂) group, a scaffold that has garnered significant attention in medicinal chemistry.[1] The electron-withdrawing nature of the nitro group, combined with the properties of the acylated amine, makes these compounds versatile for developing novel therapeutic agents.[1][2] While aniline and its derivatives are foundational in the synthesis of pharmaceuticals, dyes, and polymers, the specific combination of a methoxy, ortho-nitro, and a butanamide group in the title compound suggests a unique profile that warrants investigation.[3][4]

The novelty of N-(4-methoxy-2-nitrophenyl)butanamide lies in the interplay of its functional groups. The 4-methoxy-2-nitroaniline core is a known precursor in dye synthesis and has been investigated for other chemical applications.[5][6] The addition of the butanamide side chain introduces greater lipophilicity compared to its acetamide analog, potentially influencing its solubility, membrane permeability, and interaction with biological targets. This guide aims to deconstruct the molecule's structure to predict its properties, providing a logical framework and actionable protocols for its empirical evaluation.

Logical Framework for Compound Assessment

The following diagram outlines the logical progression of this guide, from structural analysis to experimental validation.

G cluster_0 Structural Analysis & Prediction cluster_1 Comparative Assessment cluster_2 Experimental Validation A N-(4-methoxy-2-nitrophenyl)butanamide B Functional Group Analysis - Methoxy (-OCH3) - Nitro (-NO2) - Butanamide (-NHCO(CH2)2CH3) A->B C Predicted Physicochemical Properties (Solubility, Lipophilicity, Stability) B->C F Comparative Data Analysis C->F D Analog 1: N-(4-methoxy-2-nitrophenyl)acetamide (Shorter Acyl Chain) D->F E Analog 2: N-(4-methoxyphenyl)butanamide (Lacks Nitro Group) E->F H Physicochemical Characterization (Solubility, PAMPA) F->H G Synthesis Protocol G->H I Biological Activity Screening (e.g., Cytotoxicity, Anti-inflammatory) H->I J Validated Compound Profile I->J

Caption: Workflow for assessing the novelty and significance of the target compound.

Predicted Physicochemical Properties and Comparative Analysis

The utility of any compound in drug development is fundamentally linked to its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include solubility and permeability.[7][8]

Structural Contribution to Properties
  • 4-Methoxy-2-nitroaniline Core: This scaffold is inherently rigid. The precursor, 4-methoxy-2-nitroaniline, is an orange-to-red crystalline powder with a melting point between 121.5-127.5°C.[6] It is stable under normal conditions but incompatible with strong acids and oxidizing agents.[9][10] The nitro group is strongly electron-withdrawing, which decreases the basicity of the aniline nitrogen.[11][12] The methoxy group is electron-donating.

  • Butanamide Side Chain: The N-acylation of the aniline nitrogen to form an amide bond significantly alters its properties. Amides are generally less basic than amines. The four-carbon butanamide chain, compared to a shorter acetyl group, increases the molecule's molecular weight and is expected to increase its lipophilicity (LogP).

Comparative Data Table

To contextualize the properties of N-(4-methoxy-2-nitrophenyl)butanamide, we compare its predicted attributes with two key analogs: one with a shorter acyl chain and one lacking the critical nitro group.

PropertyN-(4-methoxy-2-nitrophenyl)butanamide (Target Compound)N-(4-methoxy-2-nitrophenyl)acetamide (Analog 1)N-(4-methoxyphenyl)butanamide (Analog 2)Rationale for Significance
Molecular Weight 238.24 g/mol [13]210.19 g/mol [14]193.24 g/mol [15]All are under the 500 Da threshold suggested by Lipinski's Rule of 5, favoring potential oral absorption.[7][8]
Predicted LogP Higher (Est. 2.5-3.0)Lower (Est. 1.8-2.3)Moderate (Calc. 2.43)[15]The butanamide chain increases lipophilicity over acetamide. The polar nitro group reduces lipophilicity compared to its non-nitrated analog. LogP is critical for permeability and solubility.
Predicted Solubility Low aqueous solubilityMarginally higher aqueous solubility than targetLow aqueous solubilityIncreased lipophilicity from the butanamide chain likely decreases aqueous solubility. Poor solubility is a common challenge in drug discovery.[16]
H-Bond Donors 1 (Amide N-H)1 (Amide N-H)1 (Amide N-H)Meets Rule of 5 criteria (<5), favorable for permeability.[7]
H-Bond Acceptors 5 (Amide O, Methoxy O, 2x Nitro O)5 (Amide O, Methoxy O, 2x Nitro O)3 (Amide O, Methoxy O)Meets Rule of 5 criteria (<10). The nitro group adds two acceptors, potentially influencing interactions with biological targets.[7]
Structural Planarity Likely non-planarSignificantly non-planar[14]Likely non-planarCrystal structures of analogs show significant torsion angles between the phenyl ring and substituents, which can affect crystal packing and receptor binding.[14][17]

Potential Biological Significance

The structural motifs within N-(4-methoxy-2-nitrophenyl)butanamide suggest several avenues for biological activity. Nitroaniline derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2]

Hypothesized Mechanisms of Action
  • Anti-inflammatory and Analgesic Activity: A structurally related compound, N-(4-methoxy-2-nitrophenyl)hexadecanamide (a longer-chain fatty acid amide analog), demonstrated significant antinociceptive effects in a rat formalin test.[18] This effect was suggested to involve indirect activation of cannabinoid (CB₁/CB₂) receptors, as well as serotonin and opioid receptors.[18] It is plausible that the butanamide analog could engage similar pathways, although likely with different potency and efficacy due to the shorter lipid chain.

  • Anticancer Activity: Nitroaniline derivatives can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways, including the modulation of the MAPK and NF-κB pathways.[1] The nitroaromatic structure is a key pharmacophore in some anticancer agents.

  • Antimicrobial Activity: The nitro group is a well-known feature of many antimicrobial drugs. Nitro compounds often exhibit broad-spectrum activity against bacteria and fungi.[2]

Hypothesized Signaling Pathway Modulation

The diagram below illustrates potential points of intervention for nitroaniline derivatives in key cellular signaling pathways related to cancer and inflammation.

G cluster_cancer Anticancer Pathway cluster_inflammation Anti-inflammatory Pathway compound N-(4-methoxy-2-nitrophenyl)butanamide (Hypothesized Agent) MAPK MAPK Pathway compound->MAPK Inhibition? NFkB NF-κB Pathway compound->NFkB Inhibition? Apoptosis Apoptosis compound->Apoptosis Induction? COX COX Enzymes compound->COX Inhibition? LOX LOX Enzymes compound->LOX Inhibition? Proliferation Cell Survival & Proliferation MAPK->Proliferation NFkB->Proliferation Mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) COX->Mediators LOX->Mediators

Caption: Potential modulation of MAPK, NF-κB, and inflammatory enzyme pathways.

Experimental Protocols for Validation

To move from prediction to empirical data, a structured experimental approach is required. The following protocols are standardized methodologies for synthesizing and characterizing N-(4-methoxy-2-nitrophenyl)butanamide and its analogs.

Synthesis of N-(4-methoxy-2-nitrophenyl)butanamide

This protocol adapts the standard Schotten-Baumann reaction conditions for the acylation of anilines.

Rationale: The acylation of 4-methoxy-2-nitroaniline with butanoyl chloride provides a direct and efficient route to the target compound. The use of a base like triethylamine or aqueous NaOH is critical to neutralize the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[19]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Base Addition: Add a base (e.g., triethylamine, 1.2 eq) to the solution and stir.

  • Acylation: Cool the mixture in an ice bath (0-5°C). Slowly add butanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water. If using an organic solvent, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, a critical parameter for predicting in vivo behavior.[20]

Step-by-Step Protocol:

  • Preparation: Add an excess amount of the test compound to a vial containing a precise volume of phosphate-buffered saline (PBS, pH 7.4).

  • Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After incubation, filter the suspension through a 0.22 µm filter to remove undissolved solids. Care must be taken to avoid precipitation in the filtrate.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol).

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replication: Perform the experiment in at least triplicate to ensure reproducibility.[20]

Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

Rationale: PAMPA is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.[16] It is a cost-effective early-stage screening tool to assess a compound's ability to cross the intestinal barrier.

Step-by-Step Protocol:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Pre-coat the filter membrane of the donor plate with a lipid solution (e.g., 10% lecithin in dodecane) to form the artificial membrane.

  • Compound Addition: Prepare a solution of the test compound in a buffer (e.g., PBS at pH 7.4) and add it to the wells of the donor plate.

  • Assay Assembly: Fill the wells of the acceptor plate with buffer. Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Concentration Measurement: After incubation, determine the compound concentration in both the donor and acceptor wells using HPLC-UV or LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the known surface area of the membrane, incubation time, and the measured concentrations.

Workflow for Physicochemical Characterization

The diagram below visualizes the sequential workflow for determining the key ADME-related properties of the compound.

Caption: Experimental workflow for solubility and permeability testing.

Conclusion and Future Directions

N-(4-methoxy-2-nitrophenyl)butanamide is an under-characterized molecule whose novelty stems from the specific combination of a 4-methoxy-2-nitroaniline core and a butanamide side chain. Based on a structural and comparative analysis, it is predicted to be a lipophilic compound with low aqueous solubility, fitting within the general physicochemical space of orally bioavailable drugs. Its structural motifs suggest a strong potential for biological activity, particularly in the areas of anti-inflammatory, analgesic, and anticancer research.

The significance of this compound can only be confirmed through empirical validation. The provided synthesis and characterization protocols offer a clear and robust pathway for researchers to generate the necessary data. A direct comparison of its solubility, permeability, and biological activity against its acetamide and non-nitrated butanamide analogs will be crucial in elucidating the specific contributions of the acyl chain length and the nitro group. This foundational data will be essential for determining if N-(4-methoxy-2-nitrophenyl)butanamide represents a novel and significant scaffold worthy of further preclinical development.

References

  • ChemicalBook. (n.d.). 4-Methoxy-2-nitroaniline(96-96-8). Retrieved from a relevant chemical supplier database.[9]

  • Chemical Bull Pvt. Ltd. (n.d.). 4-methoxy-2-nitroaniline | 96-96-8. Retrieved from a relevant chemical supplier database.[5]

  • NOAA. (n.d.). 4-METHYL-2-NITROANILINE. CAMEO Chemicals. Retrieved from a relevant chemical safety database.[21]

  • Fisher Scientific. (2009). SAFETY DATA SHEET: 4-Methoxy-2-nitroaniline. Retrieved from a relevant safety data sheet provider.[10]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[7][8]

  • Journal of Chemical & Engineering Data. (2019). Comparison study for the physical and chemical properties of aniline and its derivatives. ResearchGate.[22]

  • PubChem. (n.d.). Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxo-. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from a relevant FDA guidance document.[20]

  • Yufeng. (2024, September 20). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from a relevant chemical industry blog or resource.[3]

  • GeeksforGeeks. (2025, July 23). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from an educational chemistry website.[11]

  • Vedantu. (n.d.). Anilines: Structure, Properties & Uses in Chemistry. Retrieved from an educational chemistry website.[4]

  • BenchChem. (2025). The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers. Retrieved from a relevant technical resource from a chemical supplier.[1]

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Aniline and Its Derivatives. John Wiley & Sons, Inc.[12]

  • Cheméo. (n.d.). Chemical Properties of Butanamide, N-(4-methoxyphenyl)- (CAS 5421-40-9). Retrieved from [Link]

  • Uppu, R. M., et al. (2021). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 86-89.[14]

  • Saeed, A., et al. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3028.[17]

  • Martínez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.[2]

  • BenchChem. (2025). Technical Support Center: Synthesis of N-(4-methoxyphenyl)-2-butenamide. Retrieved from a relevant technical resource from a chemical supplier.[19]

  • Roa-Coria, J. E., et al. (2012). N-(4-Methoxy-2-nitrophenyl)hexadecanamide, a palmitoylethanolamide analogue, reduces formalin-induced nociception. Life Sciences, 91(25-26), 1288-1294.[18]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.